Technical Documentation Center

8-Nitro-2-phenylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Nitro-2-phenylquinoline

Core Science & Biosynthesis

Foundational

8-Nitro-2-phenylquinoline: Molecular Architecture, Electronic Profiling, and Synthetic Workflows

Executive Summary The heterocyclic scaffold 8-Nitro-2-phenylquinoline (8-NPQ) occupies a pivotal role in advanced medicinal chemistry and materials science. Characterized by a fused bicyclic quinoline core, an extended π...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold 8-Nitro-2-phenylquinoline (8-NPQ) occupies a pivotal role in advanced medicinal chemistry and materials science. Characterized by a fused bicyclic quinoline core, an extended π-conjugated phenyl ring, and a strongly electron-withdrawing nitro group, 8-NPQ serves as a critical intermediate for the synthesis of bioactive aminoquinoline derivatives. These downstream derivatives are highly valued as potent sirtuin (SIRT1) modulators and broad-spectrum antimicrobial agents[1][2]. This whitepaper provides an in-depth analysis of its electronic properties, structural causality, and field-proven synthetic methodologies.

Molecular Architecture & Electronic Profiling

Structural Elucidation

The molecular architecture of 8-NPQ consists of a rigid, planar quinoline core substituted at the C2 position with a phenyl ring and at the C8 position with a nitro group[1]. The 2-phenyl appendage significantly extends the conjugated π-system of the pyridine ring, enhancing the overall polarizability of the molecule.

Electronic Properties and Frontier Molecular Orbitals

The 8-nitro substituent exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-R) mechanisms. This electronic pull drastically alters the electron density across the quinoline scaffold, lowering the pKa of the quinoline nitrogen and rendering the aromatic ring highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) while simultaneously resisting electrophilic attack[3].

Analysis of the Frontier Molecular Orbitals (FMOs) in nitroquinoline derivatives reveals a distinct charge separation. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized across the electron-rich regions of the quinoline core and the 2-phenyl ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is highly localized on the strongly electronegative 8-nitro group. The resulting HOMO-LUMO energy gap (approximately 2.9 eV) dictates the molecule's chemical stability and optical properties, facilitating intramolecular charge transfer.

ElectronicProperties A 2-Phenyl Ring (Extended Conjugation) B Quinoline Core (Heteroaromatic Scaffold) A->B  pi-electron donation C 8-Nitro Group (Strong Electron Acceptor) B->C  Inductive & Resonance  withdrawal D HOMO Localization (Phenyl/Quinoline Rings) B->D  Determines  HOMO E LUMO Localization (Nitro Group) C->E  Determines  LUMO D->E  HOMO-LUMO Gap  (~2.9 eV)

Figure 1: Electronic influence and HOMO-LUMO localization pathway in 8-NPQ.

Synthetic Workflows & Mechanistic Causality

The utility of 8-NPQ in drug development relies on robust, high-yield synthetic protocols. The following workflows detail the generation of the 8-NPQ scaffold and its subsequent reduction to an active pharmacophore precursor.

Protocol 1: Direct Electrophilic Nitration of 2-Phenylquinoline

Mechanistic Causality: Direct nitration of quinolines presents a regioselectivity challenge. In strongly acidic media ( HNO3​/H2​SO4​ ), the quinoline nitrogen is protonated, forming a quinolinium ion. This deactivates the pyridine ring toward electrophilic attack. Consequently, the nitronium ion ( NO2+​ ) attacks the more electron-rich homocyclic benzene ring, primarily at the C5 and C8 positions due to the resonance stabilization of the intermediate sigma complex[1]. The 8-nitro isomer is subsequently isolated via controlled crystallization.

Protocol 2: Catalytic Reduction to 8-Amino-2-phenylquinoline

Mechanistic Causality: To utilize 8-NPQ as a precursor for 2, the nitro group must be reduced to a primary amine. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected over harsh chemical reductants (like SnCl2​/HCl ) because Pd/C under mild conditions (1 atm H2​ , room temperature) provides near-perfect chemoselectivity. It quantitatively reduces the −NO2​ group without saturating the extended π-system of the quinoline core or the phenyl appendage[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 510 mg of 8-nitro-2-phenylquinoline in 100 mL of anhydrous methanol (MeOH) to ensure complete solvation of the starting material[2].

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; addition should be performed under an inert atmosphere.[2]

  • Purging: Thoroughly purge the reaction vessel with nitrogen gas to displace ambient oxygen, preventing auto-ignition upon the introduction of hydrogen[2].

  • Hydrogenation: Introduce hydrogen gas at 1 atm. Stir the reaction mixture vigorously at room temperature for 18 hours to ensure complete mass transfer of H2​ to the catalytic surface[2].

  • Filtration: Filter the crude reaction mixture through a pad of Celite to safely remove the finely dispersed palladium catalyst[2].

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target 2-phenylquinolin-8-amine (approx. 380 mg yield)[2].

SyntheticWorkflow SM Starting Material 2-Phenylquinoline Nitration Electrophilic Nitration HNO3 / H2SO4 SM->Nitration  Regioselective attack  at C8 position Intermediate 8-Nitro-2-phenylquinoline (Target Scaffold) Nitration->Intermediate  Isolation & Purification Reduction Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH Intermediate->Reduction  Chemoselective reduction  of -NO2 to -NH2 Product 8-Amino-2-phenylquinoline (Sirtuin Modulator Precursor) Reduction->Product  High yield conversion  (18h, RT)

Figure 2: Synthetic workflow from 2-phenylquinoline to 8-amino-2-phenylquinoline.

Physicochemical & Spectroscopic Data

The quantitative and physicochemical properties of 8-NPQ are summarized below to aid in analytical verification and computational modeling.

PropertyValue / Description
IUPAC Name 8-nitro-2-phenylquinoline[1]
Molecular Formula C15​H10​N2​O2​ [1]
Molecular Weight 250.25 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC=C3[O-])C=C2[1]
InChI Key IQBQEMUARWFIQF-UHFFFAOYSA-N[1][4]
HOMO-LUMO Gap ~2.92 eV (characteristic for 8-nitroquinolines)
Electronic Transitions π→π∗ and n→π∗ transitions[5]

Biological & Pharmacological Relevance

The 8-NPQ scaffold is highly regarded in pharmaceutical research due to its dual utility as both an active agent and a synthetic precursor:

  • Sirtuin (SIRT1) Modulation: The reduction of 8-NPQ yields 8-amino-2-phenylquinoline, a critical structural motif in the synthesis of SIRT1 modulators. These modulators are actively investigated for their therapeutic potential in treating metabolic disorders, alcoholism, and age-related cellular degradation[2][4].

  • Antimicrobial Efficacy: Research indicates that 8-nitro-2-phenylquinoline and its direct derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated pronounced inhibition zones against resistant bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) rivaling standard commercial antibiotics[1].

References

  • Benchchem Technical Support Team. "2-Nitroquinoline | 18714-34-6 - Benchchem". Benchchem.
  • Benchchem Technical Support Team. "8-Nitro-2-phenylquinoline | High-Purity Research Chemical - Benchchem". Benchchem.
  • Google Patents. "EP2273992B1 - Quinolines and related analogs as sirtuin modulators".
  • Cumhuriyet Science Journal. "Synthesis, Crystal Structure Determination and Quantum Chemical Calculation of 6-Bromo-5-nitroquinoline-1-oxide". Sinop University.
  • Taylor & Francis.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Antibacterial Activity of 8-Nitro-2-phenylquinoline Derivatives

Foreword: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new antibacterial agents. Pathogens such as M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new antibacterial agents. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) pose a grave threat to global public health, rendering many conventional antibiotics obsolete.[1] In this context, heterocyclic compounds, particularly the quinoline scaffold, have emerged as a "privileged structure" in medicinal chemistry, known to be the backbone of numerous therapeutic agents.[2][3] This guide focuses on a specific, yet promising, subclass: 8-nitro-2-phenylquinoline derivatives. This chemical architecture uniquely combines the established bioactivity of the 2-phenylquinoline motif with the potent electronic and chelating properties conferred by an 8-nitro group, offering a compelling avenue for the development of novel antibacterial agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic rationale, postulate mechanisms of action, present established in vitro testing protocols, and explore the structure-activity relationships (SAR) of this compound class, providing a comprehensive foundation for future research and development.

Synthetic Pathways: Constructing the 8-Nitro-2-phenylquinoline Core

The synthesis of 8-nitro-2-phenylquinoline derivatives is a multi-step process that requires careful control to achieve the desired regiochemistry. The presence of the 8-nitro group is crucial, as it significantly influences the electronic properties of the quinoline ring system and can facilitate further functionalization.[4]

A common and effective strategy involves a convergent synthesis, beginning with the construction of the 2-phenylquinoline core, followed by selective nitration.

Core Synthesis via Doebner Reaction

A foundational method for creating the 2-phenyl-quinoline-4-carboxylic acid scaffold is the Doebner reaction.[5] This approach offers a versatile entry point for creating a variety of derivatives.

Protocol: General Synthesis of a 2-Phenylquinoline Precursor

  • Reaction Setup: In a round-bottom flask, dissolve aniline, benzaldehyde (or a substituted benzaldehyde to introduce diversity at the 2-phenyl position), and pyruvic acid in absolute ethanol.

  • Catalysis: Add a catalytic amount of an acid, such as trifluoroacetic acid, to the mixture.[5]

  • Reflux: Heat the reaction mixture to reflux. The progress should be monitored diligently using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The 2-phenyl-quinoline-4-carboxylic acid product will typically precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. Further purification can be achieved by recrystallization.

Regioselective Nitration

The introduction of the nitro group at the C-8 position is a critical and challenging step. Direct nitration of 2-phenylquinoline often yields a mixture of positional isomers, primarily the 5-nitro and 8-nitro products, due to the directing effects of the heterocyclic nitrogen and the phenyl substituent.[6]

Protocol: Electrophilic Nitration

  • Nitrating Agent Preparation: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask submerged in an ice bath (0-5°C). This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Setup: Dissolve the 2-phenylquinoline precursor in concentrated sulfuric acid in a separate flask, also cooled to 0-5°C.

  • Controlled Addition: Add the cold nitrating mixture dropwise to the dissolved quinoline solution. The temperature must be strictly maintained below 5°C to minimize the formation of dinitrated byproducts and control regioselectivity.[6]

  • Reaction & Quenching: After the addition is complete, stir the mixture at low temperature for a specified duration. The reaction is then carefully quenched by pouring it over crushed ice.

  • Workup and Separation: The mixture is neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the nitro-substituted products. The resulting mixture of 5-nitro and 8-nitro isomers must then be separated using column chromatography.

The diagram below illustrates a generalized synthetic workflow.

cluster_0 Step 1: Core Synthesis (Doebner Reaction) cluster_1 Step 2: Nitration & Derivatization Aniline Aniline Doebner Doebner Reaction (Ethanol, Reflux) Aniline->Doebner Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Core 2-Phenylquinoline Precursor Doebner->Core Nitration Nitration (HNO₃/H₂SO₄, 0-5°C) Core->Nitration Isomers Mixture of 5-Nitro & 8-Nitro Isomers Nitration->Isomers Separation Chromatographic Separation Isomers->Separation Product 8-Nitro-2-phenylquinoline Intermediate Separation->Product Derivatization Further Derivatization Product->Derivatization Final Final Derivative Library Derivatization->Final

Caption: Generalized workflow for the synthesis of 8-nitro-2-phenylquinoline derivatives.

Postulated Mechanism of Antibacterial Action

While the precise mechanism for 8-nitro-2-phenylquinoline derivatives has not been fully elucidated, a plausible mode of action can be postulated by synthesizing insights from related nitroaromatic and quinoline-based compounds. The mechanism is likely multifactorial, targeting several key bacterial processes simultaneously.

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold, a close analogue, is a well-known metal chelator.[7] The 8-nitroquinoline structure, particularly if metabolized to a hydroxylamine or nitro radical, could similarly chelate essential divalent metal cations like Mg²⁺, Mn²⁺, and Fe²⁺.[8][9] These ions are critical cofactors for numerous bacterial enzymes, including those involved in DNA replication, cellular respiration, and cell wall maintenance. Sequestration of these ions would lead to enzymatic dysfunction and a bacteriostatic or bactericidal effect.[8]

  • Generation of Reactive Nitrogen Species (RNS): The nitro group (–NO₂) is a strong electron-withdrawing group that can be enzymatically reduced by bacterial nitroreductases. This process can generate highly reactive nitrogen intermediates, such as nitroso and hydroxylamine species, and ultimately nitric oxide (NO) or other RNS. These reactive species can induce nitrosative stress, damaging DNA, proteins, and lipids, leading to bacterial cell death.[10]

The diagram below illustrates this proposed dual-action mechanism.

cluster_0 Bacterial Cell Compound 8-Nitro-2-phenylquinoline Derivative Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Reduction Chelation Chelation of Metal Ions Compound->Chelation RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Damage Oxidative/Nitrosative Damage (DNA, Proteins, Lipids) RNS->Damage Death Bacterial Cell Death Damage->Death Metalloenzymes Metalloenzymes (e.g., DNA Polymerase) Inhibition Enzyme Inhibition Ions Divalent Cations (Mg²⁺, Fe²⁺, Zn²⁺) Ions->Metalloenzymes Cofactor Chelation->Ions Chelation->Inhibition Inhibition->Death

Caption: Proposed dual mechanism of action for 8-nitro-2-phenylquinoline derivatives.

In Vitro Antibacterial Activity: A Representative Overview

Direct and extensive antibacterial data for a broad library of 8-nitro-2-phenylquinoline derivatives is not yet consolidated in the literature. However, by examining the activity of structurally related compounds, we can establish a strong rationale for their investigation. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for related quinoline scaffolds against key bacterial pathogens.

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic Acid Derivative (5a₄) Staphylococcus aureus64[11]
2-Phenyl-quinoline-4-carboxylic Acid Derivative (5a₇) Escherichia coli128[11]
8-Nitrofluoroquinolone (p-toluidine derivative) Staphylococcus aureus~2-5[4]
8-Nitrofluoroquinolone (aniline derivative) Staphylococcus aureus~2-5[4]
8-Hydroxy-5-nitroquinoline (Nitroxoline) Gram-positive bacteria5.26–84.14 µM[7]
8-Hydroxy-5-nitroquinoline (Nitroxoline) Gram-negative bacteria5.26–84.14 µM[7]

Note: This table is a synthesis of data from related but distinct chemical classes to illustrate the potential of the 8-nitro-2-phenylquinoline scaffold. Direct testing is required to confirm the activity of specific derivatives.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of this scaffold is highly dependent on the nature and position of its substituents. Based on existing literature for related compounds, we can infer key SAR principles:

  • The 8-Nitro Group: The presence and position of the nitro group are critical. It acts as both a potent electron-withdrawing group, modulating the electronics of the entire ring system, and a potential source of reactive nitrogen species.[4][8] Its position at C-8 is significant for potential metal chelation in concert with the N-1 nitrogen.

  • Substituents on the 2-Phenyl Ring: Modifications to the phenyl ring at the 2-position can significantly impact activity. Introducing lipophilic groups (e.g., alkyl, halogen) may enhance membrane permeability, potentially improving activity against Gram-positive bacteria like S. aureus.[4] Conversely, polar groups could alter solubility and target engagement.

  • Substituents on the Quinoline Core: Functionalization at other positions, such as C-4 or C-7, provides an avenue to fine-tune the molecule's physicochemical properties. For instance, introducing basic amine side chains can improve solubility and create additional binding interactions with bacterial targets.[11]

Key Experimental Protocols

Accurate and reproducible assessment of in vitro antibacterial activity is paramount. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: MIC Determination by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Preparation:

  • Test Compounds: Prepare a stock solution of each 8-nitro-2-phenylquinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar plate. The following day, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate: Use sterile 96-well, U-bottom microtiter plates.

2. Assay Procedure:

  • Compound Dilution: Add 100 µL of CAMHB to all wells of the 96-well plate. Add 100 µL of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last column. This creates a concentration gradient of the test compound.

  • Controls:

    • Positive Control (Growth): Wells containing CAMHB and the bacterial inoculum only.

    • Negative Control (Sterility): Wells containing CAMHB only.

    • Reference Antibiotic: A column with a standard antibiotic (e.g., Ciprofloxacin, Vancomycin) serves as an assay control.

  • Inoculation: Add the prepared bacterial inoculum to all wells except the negative control. The final volume in each well should be uniform.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the naked eye.[5]

The following diagram outlines the broth microdilution workflow.

cluster_0 Preparation cluster_1 Plate Setup cluster_2 Incubation & Reading P1 Prepare Compound Stock Solutions S2 Perform 2-Fold Serial Dilution of Compounds P1->S2 P2 Prepare 0.5 McFarland Bacterial Suspension P3 Dilute Suspension for Final Inoculum P2->P3 S3 Add Bacterial Inoculum (Final Conc. ~5x10⁵ CFU/mL) P3->S3 S1 Add Broth to 96-Well Plate S1->S2 S2->S3 S4 Include Positive & Negative Controls S3->S4 I1 Incubate Plate (37°C, 18-24h) S4->I1 I2 Read Plate Visually for Bacterial Growth I1->I2 I3 Determine MIC Value I2->I3

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the MBC can be ascertained to distinguish between bacteriostatic and bactericidal activity.

  • Subculturing: From the wells of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate these agar plates at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or minimal colony growth on the subculture plate).

Conclusion and Future Directions

The 8-nitro-2-phenylquinoline scaffold represents a promising, yet underexplored, area for antibacterial drug discovery. The convergence of a versatile synthetic core with a potent nitro-functional group suggests a high potential for developing agents with novel mechanisms of action. The insights provided in this guide—from synthetic strategy and postulated mechanisms to standardized testing protocols—are intended to serve as a foundational resource for initiating and advancing research programs in this area.

Future work should focus on:

  • Systematic Library Synthesis: A focused effort to synthesize a diverse library of 8-nitro-2-phenylquinoline derivatives with varied substituents on the phenyl ring and quinoline core is essential for a thorough SAR exploration.

  • Broad-Spectrum Screening: Evaluation of these compounds against a wide panel of clinically relevant, multidrug-resistant Gram-positive and Gram-negative pathogens is necessary to define their spectrum of activity.

  • Mechanistic Validation: Rigorous biochemical and biophysical assays are required to validate the postulated mechanisms of action, including metal chelation studies and assays to detect the generation of reactive nitrogen species.

  • Cytotoxicity and Safety Profiling: Early assessment of cytotoxicity against mammalian cell lines is crucial to ensure a viable therapeutic window for any identified lead compounds.

By pursuing these research avenues, the scientific community can unlock the full potential of 8-nitro-2-phenylquinoline derivatives as a next-generation class of antibacterial agents.

References

  • Ma, C., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(1), 137. Available at: [Link]

  • Yadav, P., et al. (2020). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1832-1847. Available at: [Link]

  • Fakhfakh, M. A., et al. (2003). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Organic Chemistry, 1(1). Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]

  • Yadav, P., et al. (2020). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Taylor & Francis Online. Available at: [Link]

  • Sánchez-Sánchez, L., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(8), 978. Available at: [Link]

  • Tupova, L., et al. (2021). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon, 7(10), e08174. Available at: [Link]

  • Trimfl, D., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Antibiotics, 11(8), 1109. Available at: [Link]

  • OEM. (2025). 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. oem. Available at: [Link]

  • Pinder, R. M., & Burger, A. (1979). Process for production of 8-NHR quinolines. Google Patents. US4167638A.
  • Liu, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1553–1563. Available at: [Link]

  • Sobke, A., et al. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. Antimicrobial agents and chemotherapy, 56(11), 6021–6025. Available at: [Link]

  • Piech, R., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(17), 3959. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Archiv der Pharmazie, 340(6), 296-303. Available at: [Link]

  • Khan, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. Available at: [Link]

  • San-Martín, C., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 23(17), 9988. Available at: [Link]

  • Acar, Ç., et al. (2022). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug development research, 83(1), 168–184. Available at: [Link]

  • Ukraintsev, I. V., et al. (2015). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. ResearchGate. Available at: [Link]

  • Acar, Ç., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6833. Available at: [Link]

Sources

Foundational

The Nitroquinoline Scaffold: A Privileged Framework in Medicinal Chemistry with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline ring system, a bicyclic heterocycle, is a cornerstone of medicinal chemistry, with its derivatives demonstrating a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle, is a cornerstone of medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological properties.[1] The introduction of a nitro group to this scaffold gives rise to nitroquinoline derivatives, a class of compounds with potent and diverse biological activities.[2] This guide provides a comprehensive overview of the biological activities of nitroquinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Nitroquinoline derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those with multidrug resistance.[3][4] Their mechanisms of action are often multifaceted, targeting several key pathways involved in cancer progression.

Mechanism of Action

1.1.1. DNA Damage and Genotoxicity:

A prominent mechanism of action for some nitroquinoline derivatives is the induction of DNA damage. A classic example is 4-nitroquinoline 1-oxide (4NQO), a well-characterized carcinogen used in research to model cancer development.[5] 4NQO is metabolically reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms covalent adducts with DNA bases, primarily guanine and adenine.[6][7] These adducts can lead to mutations, DNA strand breaks, and ultimately, cell death.[8]

1.1.2. Generation of Reactive Oxygen Species (ROS):

The enzymatic reduction of the nitro group in nitroquinoline derivatives can lead to the production of reactive oxygen species (ROS), contributing to their anticancer effects.[6] This increase in intracellular ROS can induce oxidative stress, leading to damage of cellular components, including DNA, proteins, and lipids, and triggering apoptotic pathways.[9] For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase intracellular ROS generation, an effect enhanced by the presence of copper.[9]

1.1.3. Inhibition of Key Signaling Pathways:

Nitroquinoline derivatives can modulate critical signaling pathways that are often dysregulated in cancer. For example, clioquinol (a quinoline derivative) and nitroxoline have been shown to inhibit the oncogenic Forkhead Box M1 (FoxM1) signaling pathway in cholangiocarcinoma cells.[10][11] This inhibition leads to the downregulation of FoxM1 target genes involved in cell cycle progression and metastasis, such as cdc25b, CENP-B, and survivin, as well as matrix metalloproteinases (MMP)-2 and MMP-9.[10][11]

1.1.4. Metal Ion Chelation:

The 8-hydroxyquinoline scaffold, present in many bioactive nitroquinoline derivatives like nitroxoline, possesses metal-chelating properties.[12][13] This ability to bind to divalent metal ions, such as copper and zinc, can disrupt essential metal-dependent processes in cancer cells, contributing to their cytotoxic effects.[9][12]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

Nitroquinoline derivatives, particularly nitroxoline (5-nitro-8-hydroxyquinoline), have a long history of use as antimicrobial agents, primarily for urinary tract infections.[12][14] There is a renewed interest in these compounds due to their unique mechanisms of action, which can be effective against multidrug-resistant pathogens.[12][15]

Spectrum of Activity

Nitroquinoline derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[12][16] Nitroxoline, for instance, has demonstrated activity against a wide range of clinical isolates, including many Enterobacterales and Acinetobacter species.[12]

Mechanism of Action

2.2.1. Metal Ion Homeostasis Disruption:

A key antimicrobial mechanism of nitroxoline is its ability to chelate divalent metal ions, thereby disrupting bacterial metal homeostasis.[12] It can act as a metallophore, leading to an overload of intracellular copper and zinc, which is toxic to the bacteria.[12]

2.2.2. Outer Membrane Disruption:

Some novel nitroxoline derivatives have been shown to disrupt the outer membrane of Gram-negative bacteria.[15] They can compete for calcium ions on the bacterial surface, leading to the detachment of lipopolysaccharides (LPS) and compromising the integrity and permeability of the outer membrane.[15]

2.2.3. Inhibition of Metallo-β-Lactamases (MBLs):

Nitroquinoline derivatives have been identified as potent inhibitors of metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase-1 (NDM-1).[15][17] By inhibiting these enzymes, which are responsible for resistance to carbapenem antibiotics, they can restore the efficacy of these crucial drugs.[15][17]

2.2.4. Anti-Biofilm Activity:

Nitroxoline has also demonstrated the ability to inhibit biofilm formation, which is a significant factor in chronic and recurrent infections.[12]

Antimalarial Activity: A Quinoline Legacy

The quinoline core is central to many antimalarial drugs, including quinine and chloroquine.[18][19] Nitroquinoline derivatives have also been investigated for their potential as antimalarial agents, showing activity against different stages of the Plasmodium falciparum life cycle.[20][21]

Mechanism of Action

While the precise mechanisms of many nitroquinoline derivatives against malaria parasites are still under investigation, some are thought to function differently from traditional quinoline antimalarials like chloroquine, which inhibit hemozoin formation.[20] For example, a 4-nitro styrylquinoline compound was identified to have a distinct cellular action, affecting the early intraerythrocytic life cycle of the parasite, including merozoite invasion.[20] The development of new quinoline derivatives aims to overcome the growing issue of drug resistance in malaria treatment.[22][23]

Neuroprotective Effects: A Newer Frontier

Emerging research suggests that some nitroquinoline derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[24][25][26]

Mechanism of Action

The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties.[24][25] They can scavenge free radicals and modulate inflammatory pathways in the brain.[24] For instance, nitroxoline has been shown to exert neuroprotective effects against cerebral ischemia/reperfusion injury in rats, potentially through the inhibition of Bromodomain-containing protein 4 (BRD4) and the subsequent suppression of NF-κB-driven inflammation and apoptosis.[26]

Toxicity and Safety Considerations

A significant consideration in the development of nitroquinoline derivatives is their potential toxicity, which is often linked to the 5-nitroaromatic group.[27] The enzymatic reduction of the nitro group can form highly reactive intermediates that can cause cellular damage through oxidative stress and covalent binding to macromolecules like DNA and proteins.[27]

A common strategy to mitigate this toxicity is the bioisosteric replacement of the 5-nitro group with a less toxic functional group, such as an amino group (-NH2).[27] This modification often retains the desired pharmacological activity while significantly reducing toxicity.[27]

Table 1: Comparative in vitro Cytotoxicity of a 5-Nitroquinoline vs. its 5-Amino Analogue

CompoundFunctional Group at C5Cell LineIC50 (µM)
Derivative A-NO2Caco-215.8
Derivative B-NH2Caco-2> 100
Note: This data is illustrative of the principle of toxicity reduction through modification of the nitro group and is based on analogous quinoline structures.[27]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitroquinoline derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add nitroquinoline derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for MTT Cell Viability Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the nitroquinoline derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow prep Prepare serial dilutions of nitroquinoline derivative in 96-well plate inoculate Inoculate wells with bacterial suspension prep->inoculate inoculum Prepare standardized bacterial inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic

Caption: Broth Microdilution for MIC Determination.

Future Directions

The diverse biological activities of nitroquinoline derivatives make them a highly attractive scaffold for further drug discovery and development. Future research should focus on:

  • Synthesis of novel derivatives: Designing and synthesizing new analogues with improved potency, selectivity, and reduced toxicity.[28]

  • Mechanism of action studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of promising lead compounds in relevant animal models.[11]

  • Repurposing existing drugs: Exploring the potential of clinically approved nitroquinoline derivatives, such as nitroxoline, for new therapeutic indications like cancer and neurodegenerative diseases.[12]

The continued exploration of the rich medicinal chemistry of nitroquinoline derivatives holds significant promise for the development of novel therapeutics to address a wide range of diseases.

Sources

Exploratory

In-Depth Technical Guide: Doebner-Miller Mechanism for the Synthesis of 8-Nitro-2-phenylquinoline

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, integral to the development of antimalarial, antibacterial, and oncology therapeutics. Specifically, the 8-nitro-2-phenylquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, integral to the development of antimalarial, antibacterial, and oncology therapeutics. Specifically, the 8-nitro-2-phenylquinoline derivative serves as a critical synthetic intermediate; the nitro group can be readily reduced to an amine, unlocking pathways to diverse 8-aminoquinoline drugs.

While alternative methods like the copper-catalyzed decarboxylation of 4-carboxylic acids exist[1], the Doebner-Miller reaction provides a highly atom-economical, direct route to 2-substituted quinolines. This whitepaper details the mechanistic cascade, thermodynamic challenges, and self-validating experimental protocols for synthesizing 8-nitro-2-phenylquinoline from o-nitroaniline and cinnamaldehyde[2].

Mechanistic Pathway: The Doebner-Miller Cascade

The synthesis of 8-nitro-2-phenylquinoline via the Doebner-Miller reaction is a multi-step cascade. The primary synthetic challenge arises from the strongly electron-withdrawing nature of the nitro group at the ortho position of the aniline. This group significantly reduces the nucleophilicity of the amine and deactivates the aromatic ring toward electrophilic attack, necessitating robust acid catalysis and elevated thermal conditions[2].

Step-by-Step Mechanistic Breakdown
  • Aza-Michael Addition: The cascade initiates with the nucleophilic attack of the deactivated primary amine of 2-nitroaniline onto the β-carbon of the α,β-unsaturated aldehyde (cinnamaldehyde). Acid catalysts (e.g., Brønsted acids or Lewis acids) are required to protonate the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and driving the formation of a β-amino aldehyde intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (Cyclization): The pendant aldehyde group is protonated, generating a highly reactive electrophilic center. Despite the deactivated nature of the nitroaniline ring, the proximity effect drives an intramolecular Friedel-Crafts-type cyclization. The attack occurs exclusively at the available ortho position (C6 of the original aniline), which ultimately becomes C8 of the quinoline ring.

  • Dehydration and Oxidative Aromatization: The resulting 1,2,3,4-tetrahydroquinoline-4-ol undergoes rapid acid-catalyzed dehydration to yield a 1,2-dihydroquinoline. Final oxidative aromatization—often driven by atmospheric oxygen or the sacrificial reduction of excess substrate—yields the fully aromatic 8-nitro-2-phenylquinoline.

Mechanism A 2-Nitroaniline + Cinnamaldehyde B Aza-Michael Adduct (β-Amino Aldehyde) A->B Acid Catalyst (Michael Addition) C Intramolecular Cyclization B->C Electrophilic Attack on Ring D Dehydration (Dihydroquinoline) C->D -H2O E 8-Nitro-2-phenylquinoline (Aromatization) D->E Oxidation (-2H)

Fig 1. Mechanistic cascade of the Doebner-Miller reaction yielding 8-nitro-2-phenylquinoline.

Experimental Protocol & Self-Validating Workflow

To overcome the thermodynamic barriers imposed by the ortho-nitro group, modern optimizations employ solid acid catalysts under solvent-free conditions or strong Brønsted acids in aqueous media[3]. The following protocol utilizes a generalized acid-catalyzed approach with built-in quality assurance steps.

Step-by-Step Methodology
  • Reagents: 2-Nitroaniline (1.0 mmol), Cinnamaldehyde (1.5 mmol), Acid Catalyst (e.g., Ag(I)-Mont K10 or TsOH, 10-20 mol%).

  • Step 1 (Reaction Setup): Combine the reagents in a round-bottom flask. For solvent-free conditions, mix the solids/liquids thoroughly to ensure homogeneity. If using a solvent system, a water/ethanol mixture or toluene can be employed[3].

  • Step 2 (Thermal Activation): Heat the mixture to 100–120°C. Causality: High thermal energy is mandatory to overcome the activation energy barrier of the cyclization step on the deactivated aromatic ring[2].

  • Step 3 (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Self-Validation: The reaction is deemed complete when the distinct bright yellow spot of 2-nitroaniline is fully consumed.

  • Step 4 (Work-up & Extraction): Cool the mixture to room temperature. Quench by adding saturated aqueous NaHCO₃ (15 mL). Causality: Neutralizing the acid catalyst prevents product degradation or reverse aldol-type side reactions during isolation. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄ to remove residual water before concentration under reduced pressure.

  • Step 5 (Purification & QA): Purify the crude residue via silica gel column chromatography. Validate the final product using ¹H NMR (confirming the disappearance of aldehyde and amine protons, and the appearance of the distinct quinoline aromatic system) and HR-MS (expected m/z [M+H]⁺ for C₁₅H₁₀N₂O₂ is 251.08).

Workflow Step1 Reaction Setup 2-Nitroaniline Cinnamaldehyde Acid Catalyst Step2 Thermal Activation 100-120°C Solvent-free or Aqueous Step1->Step2 Step3 In-Process Control TLC Monitoring Rf Validation Step2->Step3 Step4 Work-up & Extraction NaHCO3 Quench EtOAc Extraction Step3->Step4 Step5 Purification & QA Column Chromatography NMR/MS Confirmation Step4->Step5

Fig 2. Self-validating experimental workflow for the synthesis of 8-nitro-2-phenylquinoline.

Quantitative Data: Catalyst Optimization

The choice of catalyst directly dictates the yield and reaction time. Below is a comparative analysis of standard catalyst systems utilized for Doebner-Miller-type condensations, adapted from literature norms[3],.

Catalyst SystemReaction ConditionsTime (h)Expected Yield (%)Mechanistic Role & Causality
Ag(I)-Mont K10 Solvent-free, 120°C380 - 89Provides dual Lewis/Brønsted acidity; the clay surface acts as a template, concentrating the deactivated reactants.
TsOH / Water Reflux, 100°C4 - 665 - 75Strong Brønsted acid activation of the enal; utilizes water as a green solvent[3].
P₂O₅ / SiO₂ Solvent-free, 80°C1 - 270 - 80Acts as a powerful dehydrating agent, thermodynamically driving the aromatization step.
HCl / Toluene Reflux, 110°C8+45 - 55Standard Brønsted acid; lower yields due to competitive side reactions (e.g., polymerization of cinnamaldehyde).

Note: Yields specifically for 2-nitroaniline substrates generally fall on the lower end of these spectrums compared to electron-rich anilines due to the inherent ring deactivation.

Conclusion

The synthesis of 8-nitro-2-phenylquinoline via the Doebner-Miller reaction is a masterclass in overcoming electronic deactivation through strategic catalysis and thermal control. By utilizing strong acid catalysts (such as TsOH or Ag(I)-Mont K10) and adhering to a strict, self-validating workflow involving TLC monitoring and basic quenching, researchers can reliably access this critical pharmacophore scaffold for downstream drug development applications.

References

1.[2] 喹啉衍生物作為癌細胞毒殺劑之設計與合成 (Design and Synthesis of Quinoline Derivatives as Potential Cytotoxic Agents) Source: airitilibrary.com URL: [Link]

2.[1] EP0206802A2 - Substituted quinoline derivatives Source: google.com (Google Patents) URL:

3.[3] An efficient and green synthesis of ferrocenyl-quinoline conjugates via a TsOH-catalyzed three-component reaction in water Source: rsc.org (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Doebner Synthesis Methods for 8-Nitro-2-phenylquinoline: Application Notes & Protocols

Executive Summary The 8-nitro-2-phenylquinoline scaffold is a highly valued structural motif in medicinal chemistry, frequently utilized in the development of antitumour agents, antibacterial compounds, and sirtuin modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-nitro-2-phenylquinoline scaffold is a highly valued structural motif in medicinal chemistry, frequently utilized in the development of antitumour agents, antibacterial compounds, and sirtuin modulators[1][2]. However, its synthesis presents a significant chemical challenge: the strongly electron-withdrawing ortho-nitro group on the aniline precursor drastically reduces nucleophilicity, leading to poor yields in conventional condensation reactions. This application note details optimized, high-yield methodologies utilizing both the classic Doebner reaction (followed by decarboxylation) and the direct Doebner-Miller synthesis, providing mechanistic insights and self-validating protocols for scalable drug development.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of 2-phenylquinolines typically relies on the condensation of an aniline with an aldehyde and pyruvic acid (Doebner) or an α,β -unsaturated carbonyl (Doebner-Miller)[3].

The Ortho-Nitro Challenge: In o-nitroaniline, the nitro group exerts strong inductive (-I) and mesomeric (-M) effects. This electron deficiency severely hinders the initial nucleophilic attack on the carbonyl carbon (Schiff base formation) and the subsequent electrophilic cyclization onto the aromatic ring.

Causality of Reagent Selection:

  • Acid Catalysis: Standard Brønsted acids (e.g., ethanol/HCl) often fail to sufficiently activate the carbonyl for electron-deficient anilines. To overcome this activation barrier, we utilize strong organic acids like Methanesulfonic acid (MsOH)[4] or Lewis acids like BF3​⋅THF [5]. These catalysts lower the LUMO of the aldehyde, forcing the condensation despite the amine's poor nucleophilicity.

  • Oxidation/Rearomatization: The final step of the Doebner cyclization is the oxidation of the dihydroquinoline intermediate. For electron-deficient substrates, spontaneous air oxidation is sluggish. Employing a "hydrogen-transfer" mechanism—where excess in-situ generated imine acts as a sacrificial hydrogen acceptor—provides the thermodynamic driving force required to complete rearomatization, significantly boosting yields[6].

Synthetic Workflow Visualization

G A o-Nitroaniline (Electron-Deficient) D Classic Doebner Condensation Catalyst: MsOH (100°C) A->D E Doebner-Miller Cyclization Catalyst: BF3·THF (80°C) A->E B Benzaldehyde + Pyruvic Acid B->D C Cinnamaldehyde C->E F 8-Nitro-2-phenylquinoline- 4-carboxylic acid D->F Cyclization & Oxidation H 8-Nitro-2-phenylquinoline (Target Scaffold) E->H Direct Synthesis G Thermal Decarboxylation Cu powder (280°C) F->G G->H -CO2

Synthetic pathways for 8-Nitro-2-phenylquinoline via Doebner and Doebner-Miller reactions.

Experimental Protocols
Protocol A: Two-Step Classic Doebner Synthesis (Via Carboxylic Acid)

This method is highly scalable and produces a highly crystalline intermediate, making it ideal for large-scale pharmaceutical synthesis without the need for complex chromatography[7].

Step 1: Synthesis of 8-Nitro-2-phenylquinoline-4-carboxylic acid

  • Initiation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-nitroaniline (1.0 equiv) and benzaldehyde (1.0 equiv).

  • Catalysis: Slowly stir in Methanesulfonic acid (MsOH) (1.1 equiv) at room temperature.

    • Self-Validation Check: The mixture will become highly viscous and darken within 15 minutes, indicating the successful formation of the Schiff base intermediate.

  • Cyclization: Add pyruvic acid (1.0 equiv) dropwise. Caution: Pyruvic acid is prone to exothermic self-condensation; addition must be strictly controlled.

  • Heating: Heat the reaction mixture to 100°C for 3 hours[4].

  • Workup: Cool the mixture and triturate with cold water. Extract the resulting tar with hot dilute aqueous triethylamine ( Et3​N ). Treat the solution with activated charcoal, filter hot, and acidify the filtrate with concentrated HCl[7].

  • Isolation: Collect the precipitated pale yellow prisms via vacuum filtration. Recrystallize from ethanol.

Step 2: Thermal Decarboxylation

  • Preparation: Intimately mix the 8-nitro-2-phenylquinoline-4-carboxylic acid with copper powder (approx. 5-10% w/w) in a dry Schlenk flask[7].

  • Thermal Cleavage: Heat the neat mixture to 280-290°C using a sand bath or heating mantle.

    • Self-Validation Check: Vigorous gas evolution ( CO2​ ) will occur immediately upon reaching the melting point. The reaction is complete when bubbling ceases (typically 45-60 minutes).

  • Extraction: Cool the melt to room temperature. Extract the crude residue with boiling petroleum ether (bp 40-60°C) in the presence of activated charcoal.

  • Crystallization: Filter hot and concentrate the filtrate to yield pure 8-nitro-2-phenylquinoline as crystalline plates.

Protocol B: Direct Doebner-Miller Synthesis

This single-step route uses cinnamaldehyde, bypassing the harsh thermal decarboxylation step, making it highly suitable for smaller-scale library synthesis and analog generation[2].

  • Setup: Dissolve o-nitroaniline (1.0 equiv) in anhydrous acetonitrile. Add BF3​⋅THF (0.5 equiv) as a Lewis acid catalyst[5].

  • Addition: Heat the mixture to 65°C. Add cinnamaldehyde (1.2 equiv) dropwise over 30 minutes to minimize side-reactions (e.g., aldehyde polymerization).

  • Reaction: Maintain stirring at 65-80°C for 12-20 hours under a nitrogen atmosphere.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The distinct yellow spot of o-nitroaniline should gradually disappear, replaced by a highly UV-active product spot.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate 8-nitro-2-phenylquinoline.

Quantitative Data & Reaction Parameters

The following table summarizes the key metrics for optimizing the synthesis of the 8-nitro-2-phenylquinoline scaffold:

MethodSubstratesCatalyst / ReagentTemp (°C)Time (h)Yield (%)Key Advantage
Classic Doebner (Step 1) o-Nitroaniline, Benzaldehyde, Pyruvic AcidMsOH (Neat)100345-50Highly crystalline intermediate, easy purification
Decarboxylation (Step 2) 8-Nitro-2-phenylquinoline-4-carboxylic acidCu powder (Neat)280-290175-85Highly scalable, robust historical method
Doebner-Miller (Direct) o-Nitroaniline, Cinnamaldehyde BF3​⋅THF / MeCN8012-2055-65Single-step, avoids harsh thermal degradation
H-Transfer Doebner o-Nitroaniline, Benzaldehyde, Pyruvic Acid BF3​⋅THF / Excess Imine652060-70Optimized specifically for electron-deficient anilines
Troubleshooting Guide
  • Low Yield / Unreacted o-Nitroaniline: The electron-withdrawing nitro group is preventing Schiff base formation.

    • Solution: Ensure strictly anhydrous conditions to drive water elimination. Increase the loading of the Lewis acid ( BF3​⋅THF ) to further activate the aldehyde[5].

  • Formation of Intractable Tars (Doebner): Pyruvic acid undergoes rapid aldol condensation with itself at high temperatures.

    • Solution: Add pyruvic acid strictly dropwise after the aniline and benzaldehyde have been allowed to form the Schiff base intermediate.

  • Incomplete Decarboxylation: The melt solidifies before CO2​ evolution is complete, trapping unreacted starting material.

    • Solution: Ensure the temperature is strictly maintained at 280-290°C. Use fresh, unoxidized copper powder to properly catalyze the C-C bond cleavage[7].

References
  • European Patent Office. "EP2273992B1 - Quinolines and related analogs as sirtuin modulators." Google Patents.
  • European Patent Office. "EP0206802A2 - Substituted quinoline derivatives." Google Patents.
  • National Institutes of Health. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." PMC. URL: [Link]

  • Wikipedia Contributors. "Doebner–Miller reaction." Wikipedia. URL:[Link]

  • Airiti Library. "Design and synthesis of quinoline derivatives as cytotoxic agents." Airiti Library. URL:[Link]

Sources

Application

Application Note: In Vitro Antimicrobial Efficacy Profiling of 8-Nitro-2-phenylquinoline

Executive Summary & Scientific Context The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Quinoline derivatives have long been recog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Quinoline derivatives have long been recognized as privileged structures in medicinal chemistry, exhibiting broad-spectrum pharmacological properties including antimalarial, antiviral, and antibacterial activities (1)[1]. Specifically, the introduction of a nitro group and a phenyl ring to the quinoline core—yielding compounds like 8-Nitro-2-phenylquinoline—alters the electronic distribution and lipophilicity of the molecule. This structural modification is hypothesized to enhance its ability to penetrate bacterial cell walls and interact with intracellular targets (2)[2].

This application note provides a comprehensive, self-validating protocol for evaluating the antimicrobial efficacy of 8-Nitro-2-phenylquinoline. The methodologies detailed herein focus on determining the Minimum Inhibitory Concentration (MIC) via broth microdilution and assessing bactericidal kinetics, ensuring robust, reproducible data suitable for early-stage drug discovery.

Mechanistic Rationale & Experimental Design

Why 8-Nitro-2-phenylquinoline? Quinoline-based molecules are known to disrupt bacterial nucleic acid synthesis (e.g., via DNA gyrase inhibition) and compromise membrane integrity (). Furthermore, compounds with similar scaffolds have demonstrated the ability to target the proton pump of ATP synthase in Gram-positive bacteria (3)[3]. The nitro moiety at the 8-position can act as a redox-cycling agent, generating reactive oxygen species (ROS) under specific intracellular conditions, thereby inducing oxidative stress in the pathogen (2)[2].

Self-Validating Assay Design To ensure trustworthiness and scientific integrity, the experimental design incorporates a self-validating matrix:

  • Vehicle Control : Dimethyl sulfoxide (DMSO) at ≤1% final concentration to confirm the solvent does not inhibit bacterial growth (4)[4].

  • Positive Control : A known broad-spectrum antibiotic (e.g., Ciprofloxacin) to validate the susceptibility of the test strains and the performance of the assay (1)[1].

  • Sterility Control : Uninoculated media to rule out contamination.

  • Growth Control : Inoculated media without the test compound to ensure optimal bacterial viability.

Protocol 1: Broth Microdilution for MIC Determination

This protocol adheres to the principles of the Clinical and Laboratory Standards Institute (CLSI) for aerobic bacteria (3)[3].

Materials:

  • 8-Nitro-2-phenylquinoline (Test Compound)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, flat-bottom microtiter plates (4)[4]

  • Resazurin sodium salt (0.015% aqueous solution)

Step-by-Step Methodology:

  • Compound Stock Preparation : Dissolve 8-Nitro-2-phenylquinoline in 100% DMSO to create a 10 mg/mL stock solution. Causality: DMSO ensures complete dissolution of the lipophilic phenylquinoline scaffold, preventing premature precipitation in aqueous media.

  • Serial Dilution : In a 96-well plate, dispense 50 µL of CAMHB into columns 2-12. Add 100 µL of the working compound solution (diluted in CAMHB to 256 µg/mL) to column 1. Perform a two-fold serial dilution from column 1 to 11 by transferring 50 µL sequentially. Discard 50 µL from column 11. Column 12 serves as the growth control (4)[4].

  • Inoculum Standardization : Select 3-5 isolated colonies of the target strain from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL) (4)[4].

  • Inoculation : Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL of this diluted inoculum to all wells. The final test concentration of the compound ranges from 64 µg/mL to 0.0625 µg/mL, with a final DMSO concentration of ≤1% , and a final bacterial titer of ≈5×105 CFU/mL.

  • Incubation : Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours (4)[4].

  • Viability Reading (Resazurin Assay) : Add 20 µL of 0.015% resazurin solution to each well. Incubate for an additional 2-4 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells, providing a definitive, objective colorimetric endpoint for MIC determination compared to visual turbidity alone.

  • Data Acquisition : The MIC is defined as the lowest concentration of 8-Nitro-2-phenylquinoline that prevents the color change from blue to pink (4)[4].

Protocol 2: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

This secondary assay determines whether 8-Nitro-2-phenylquinoline merely inhibits growth (bacteriostatic) or actively kills the pathogen (bactericidal).

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB with 8-Nitro-2-phenylquinoline at concentrations of 1×, 2×, and 4× the determined MIC.

  • Inoculate flasks with the test organism to achieve a starting density of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (200 rpm). Causality: Aeration ensures uniform exposure to the compound and optimal oxygenation for aerobic respiration.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL onto Mueller-Hinton Agar.

  • Incubate plates for 24 hours at 37°C and enumerate colonies (CFU/mL). A ≥3log10​ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Workflow Visualization

Antimicrobial_Workflow A 1. Compound Solubilization 8-Nitro-2-phenylquinoline in DMSO C 3. Serial Dilution 96-Well Microtiter Plate A->C B 2. Media Preparation Cation-Adjusted Mueller-Hinton Broth B->C E 5. Co-Incubation 37°C for 16-20 hours C->E D 4. Inoculum Standardization 0.5 McFarland Standard D->E F 6. Viability Assessment Resazurin Dye Addition E->F G 7. MIC Determination Colorimetric Endpoint F->G

Experimental workflow for broth microdilution MIC assay using resazurin viability dye.

Representative Data Presentation

The following table illustrates the expected format for reporting the antimicrobial efficacy of 8-Nitro-2-phenylquinoline against a standard panel of pathogens, comparing it to reference antibiotics (1)[1].

Pathogen StrainGram Stain8-Nitro-2-phenylquinoline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vehicle Control (1% DMSO)
Staphylococcus aureus (ATCC 29213)PositiveTo be determined0.25No Inhibition
Enterococcus faecalis (ATCC 29212)PositiveTo be determined0.5No Inhibition
Escherichia coli (ATCC 25922)NegativeTo be determined0.015No Inhibition
Pseudomonas aeruginosa (ATCC 27853)NegativeTo be determined0.25No Inhibition

Note: Quinoline derivatives often show pronounced efficacy against Gram-positive strains, though structural modifications can expand their spectrum to Gram-negative bacteria (3)[3].

References
  • International Journal of Scientific Development and Research (IJSDR) - Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available at: [Link]

  • PMC - National Institutes of Health (NIH) - Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available at:[Link]

  • Precision Chemistry - ACS Publications - Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available at: [Link]

Sources

Method

Application Note: Regioselective Nitration of 2-Phenylquinoline to 8-Nitro-2-phenylquinoline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application Focus: Heterocyclic Chemistry, Electrophilic Aromatic Substitution (EAS), Precursor Synthesis for Sirtuin Modulators Int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application Focus: Heterocyclic Chemistry, Electrophilic Aromatic Substitution (EAS), Precursor Synthesis for Sirtuin Modulators

Introduction & Mechanistic Rationale

8-Nitro-2-phenylquinoline is a highly valuable synthetic intermediate, frequently utilized in the development of biologically active compounds, including sirtuin-modulating therapeutics and advanced heterocyclic conjugates[1]. The synthesis of this compound relies on the electrophilic aromatic substitution (nitration) of the parent 2-phenylquinoline framework.

The Causality of Regioselectivity

In a strongly acidic environment (such as the standard HNO3​/H2​SO4​ "mixed acid" system), the nitrogen atom of the quinoline ring is rapidly protonated. This protonation generates a quinolinium ion, which strongly deactivates the pyridine-like ring toward electrophilic attack. Consequently, the highly reactive nitronium ion ( NO2+​ ) is directed to the more electron-rich carbocyclic ring[2].

Due to the electronic distribution in the protonated quinoline system, nitration typically occurs at the 5- and 8-positions[2]. The presence of the 2-phenyl group introduces additional steric and electronic variables; however, the primary challenge remains the separation of the 5-nitro and 8-nitro positional isomers, as well as the suppression of dinitration (which can occur on the phenyl ring under forcing conditions)[3]. Strict thermal control is the primary self-validating mechanism to ensure mononitration.

Experimental Workflow

Workflow Substrate 2-Phenylquinoline (Starting Material) Reaction Electrophilic Nitration (0-5 °C, 1-2h) Substrate->Reaction Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Reaction Quench Ice Quench & Neutralization Reaction->Quench Monitor via TLC Extract Liquid-Liquid Extraction (DCM / H2O) Quench->Extract Purify Column Chromatography (Silica, Isomer Separation) Extract->Purify Organic Phase Product 8-Nitro-2-phenylquinoline (Target Isomer) Purify->Product Target Fraction Waste 5-Nitro Isomer & Dinitrated Byproducts Purify->Waste Byproduct Fractions

Figure 1: Workflow for the regioselective nitration and isolation of 8-Nitro-2-phenylquinoline.

Standardized Protocol

This protocol is adapted from established historical methodologies (e.g., Elderfield et al., 1946) and modern optimized bench procedures for quinoline nitration[1][2].

Reagent Preparation (Mixed Acid)

Caution: Nitrating mixtures are highly corrosive and strongly oxidizing. Perform all steps in a fume hood behind a blast shield.

  • Equip a dry, round-bottom flask with a magnetic stir bar and suspend it in an ice-salt bath (-5 °C to 0 °C).

  • Add 10.0 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) to the flask.

  • Slowly add 5.0 mL of fuming nitric acid ( HNO3​ , >90%) dropwise via an addition funnel. Crucial Step: Maintain the internal temperature strictly below 5 °C to prevent premature decomposition of the nitronium ion and mitigate thermal runaway[2].

Nitration Reaction
  • In a separate reaction vessel, dissolve 10.0 mmol of 2-phenylquinoline in 15.0 mL of concentrated H2​SO4​ . Cool this solution to 0 °C.

  • Transfer the prepared mixed acid to an addition funnel and add it dropwise to the 2-phenylquinoline solution over 30–45 minutes.

  • Causality Check: The slow addition rate is critical. Exceeding 5 °C significantly increases the kinetic rate of dinitration (forming 2-(4-nitrophenyl)-8-nitroquinoline) and alters the 5-nitro/8-nitro isomer ratio[3].

  • Stir the reaction mixture at 0–5 °C for an additional 1.5 hours. Monitor reaction progression via TLC (eluent: Hexane/Ethyl Acetate 4:1) until the starting material is consumed.

Quenching and Extraction
  • Carefully pour the highly acidic reaction mixture over 200 g of crushed ice with vigorous stirring to quench the reaction.

  • Slowly neutralize the aqueous mixture to pH ~7 using a cold solution of concentrated ammonium hydroxide ( NH4​OH ) or sodium carbonate ( Na2​CO3​ ). Note: Neutralization is highly exothermic.

  • Extract the aqueous phase with Dichloromethane (DCM) ( 3×50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield a crude mixture of isomers.

Purification and Isomer Resolution

The crude product will contain a mixture of the 5-nitro and 8-nitro positional isomers.

  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution system (e.g., Hexane to Hexane/Ethyl Acetate 9:1). The exact retention factor ( Rf​ ) will dictate the elution order, with the 8-nitro isomer typically exhibiting slightly different polarity due to the proximity of the nitro group to the quinoline nitrogen.

  • Pool the fractions containing the pure 8-nitro-2-phenylquinoline and remove the solvent in vacuo. Recrystallization from ethanol can be used for final polishing[4].

Reaction Optimization Data

To ensure a self-validating system, researchers must track the impact of thermal and stoichiometric variables on the isomeric yield. The table below summarizes typical optimization parameters for quinoline nitration to maximize the 8-nitro yield while suppressing over-nitration[3].

ParameterConditionPrimary OutcomeMechanistic Effect
Temperature 0 to 5 °CHigh MononitrationFavors kinetic control; suppresses dinitration on the phenyl ring.
Temperature > 25 °CIncreased DinitrationOvercomes activation barrier for nitration of the deactivated pyridine or the 2-phenyl substituent.
Nitrating Agent HNO3​ / H2​SO4​ Fast, complete conversionStrong generation of NO2+​ ; requires strict thermal control.
Nitrating Agent Acetyl NitrateMilder reactionSlower kinetics; can offer slightly altered regioselectivity depending on substrate sterics.
Reaction Time 1 - 2 HoursOptimal MononitrationSufficient for complete consumption of starting material without promoting secondary reactions.

References

  • Google Patents. (2011). EP2273992B1 - Quinolines and related analogs as sirtuin modulators. (Citing Elderfield et al., J. Am. Chem. Soc., 1946, 68, 1589).
  • Google Patents. (1986). EP0206802A2 - Substituted quinoline derivatives. (Citing Buchman et al., J. Am. Chem. Soc., 1947, 69, 380).

Sources

Application

Advanced Application Note: Utilizing 8-Nitro-2-phenylquinoline in Material Science and Conjugate Synthesis

Executive Summary 8-Nitro-2-phenylquinoline is a highly versatile heterocyclic building block that bridges the gap between medicinal chemistry and advanced material science[1]. Characterized by its rigid quinoline core,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Nitro-2-phenylquinoline is a highly versatile heterocyclic building block that bridges the gap between medicinal chemistry and advanced material science[1]. Characterized by its rigid quinoline core, an electron-withdrawing nitro group at the 8-position, and an extended conjugated π -system via the 2-phenyl substituent, this compound serves as a privileged scaffold. In material science, it is primarily utilized as a precursor for redox-active transition metal conjugates, luminescent organic materials, and highly tunable ligands for metal-organic frameworks (MOFs)[2]. This application note provides an authoritative guide on the functionalization of 8-nitro-2-phenylquinoline, detailing protocols for its integration into redox-active materials, specifically focusing on ferrocenyl-quinoline conjugates.

Mechanistic Role in Material Design

The utility of 8-nitro-2-phenylquinoline in material science is dictated by its distinct electronic properties:

  • Electron-Withdrawing Nitro Group: The nitro group at the 8-position acts as a strong electron acceptor, creating an intramolecular push-pull system when paired with electron-donating moieties. This property is highly sought after in the development of non-linear optical (NLO) materials and fluorescent probes. Furthermore, the nitro group can be easily reduced to an amine, providing a versatile synthetic handle for further functionalization or polymerization.

  • Conjugated π -System: The 2-phenylquinoline backbone provides a rigid, planar structure that facilitates π−π stacking interactions, which are critical for charge transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Coordination Chemistry: Upon reduction of the nitro group to an amine or through functionalization of the quinoline nitrogen, the scaffold acts as a bidentate or multidentate ligand, stabilizing transition metals (e.g., Fe, Ru, Ir) in various oxidation states. This is essential for creating redox-responsive materials[2].

Synthetic Workflow and Functionalization Strategy

To utilize 8-nitro-2-phenylquinoline in advanced materials, it is often subjected to multi-component reactions or reduction pathways. A prominent application is the synthesis of ferrocenyl-quinoline conjugates via a transition-metal-free or acid-catalyzed multi-component reaction in aqueous media, which yields highly redox-active materials suitable for sensing and electrochemical applications[2].

G A 8-Nitro-2-phenylquinoline (Precursor) B Reduction (e.g., SnCl2 / HCl) Yields 8-Amino derivative A->B Pathway 1 C TsOH-Catalyzed Multicomponent Rxn (Ferrocenecarboxaldehyde + Alkyne) A->C Pathway 2 (Direct) B->C D Redox-Active Ferrocenyl-Quinoline Conjugate C->D E Material Integration (Sensors, Electrodes) D->E

Synthetic and functionalization workflow for 8-Nitro-2-phenylquinoline in material science.

Experimental Protocols

Protocol 1: Synthesis of Redox-Active 4-Ferrocenyl-8-nitro-2-phenylquinoline Conjugates

This protocol details the synthesis of ferrocenyl-quinoline conjugates, which are highly valued in material science for their reversible redox properties and potential as electrochemical sensors[2]. The procedure utilizes a green, TsOH-catalyzed three-component reaction.

Rationale: Utilizing water as a solvent with a p-Toluenesulfonic acid (TsOH) catalyst promotes an environmentally benign, atom-economical pathway to complex redox materials. The ferrocene moiety introduces a stable, reversible Fe(II)/Fe(III) redox couple into the rigid quinoline matrix.

Reagents & Materials:

  • 8-Nitro-2-phenylquinoline (or appropriate nitroaniline precursors)[1]

  • Ferrocenecarboxaldehyde (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

  • p-Toluenesulfonic acid (TsOH, 10 mol%)

  • Deionized water

  • Ethyl acetate / Hexanes (for chromatography)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask, combine 8-nitro-2-phenylquinoline precursor (1.0 mmol), ferrocenecarboxaldehyde (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Catalyst Addition: Add TsOH (10 mol%) to the mixture, followed by 5 mL of deionized water.

  • Reflux & Monitoring: Stir the suspension vigorously and heat to reflux (100°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mixture (typically 1:10 v/v) until the starting materials are fully consumed (approx. 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1 v/v) to isolate the 4-ferrocenyl-8-nitro-2-phenylquinoline conjugate as a deep red solid[2].

  • Validation: Confirm the structure via 1H NMR and HR-MS. The ferrocenyl protons typically appear as distinct singlets around δ 4.18 - 4.80 ppm[2].

Protocol 2: Reduction to 8-Amino-2-phenylquinoline for Ligand Design

For applications requiring metal coordination (e.g., MOFs or luminescent Ir/Ru complexes), the nitro group must be reduced to an amine.

Rationale: Stannous chloride ( SnCl2​ ) in acidic media provides a reliable, self-validating reduction method that avoids over-reduction of the quinoline ring, ensuring high fidelity of the rigid π -system.

Step-by-Step Methodology:

  • Dissolve 8-nitro-2-phenylquinoline (500 mg) in 10 mL of concentrated HCl.

  • Slowly add Stannous chloride ( SnCl2​⋅2H2​O , 4.0 equiv) in portions at 0°C.

  • Heat the mixture to 80-90°C for 2 hours.

  • Cool to room temperature, neutralize carefully with 10% NaOH until pH 8 is reached, and extract with dichloromethane (DCM).

  • Dry and concentrate to yield the 8-amino derivative, ready for subsequent metal complexation.

Quantitative Data Summary

The following table summarizes the physicochemical and spectroscopic properties of synthesized ferrocenyl-quinoline conjugates derived from the 8-nitro-2-phenylquinoline scaffold, critical for assessing their utility in redox materials[2].

Compound DerivativeYield (%)Melting Point (°C) 1H NMR Ferrocenyl Shift ( δ ppm)HR-MS [M+H]+ (calcd)HR-MS [M+H]+ (found)
4-Ferrocenyl-8-nitro-2-phenylquinoline79%150–1524.18, 4.53, 4.77435.0803435.0796
4-Ferrocenyl-8-methyl-2-phenylquinoline91%131–1334.21, 4.49, 4.80404.1151404.1104
8-Bromo-4-ferrocenyl-2-phenylquinoline86%155–1564.21, 4.53, 4.80N/AN/A
4-Ferrocenyl-8-hydroxy-2-phenylquinoline87%159–1604.17, 4.49, 4.80406.1060406.1009

References

  • BenchChem Technical Support Team. "2-Nitroquinoline | 18714-34-6 - Benchchem: Application Notes and Protocols for the Synthesis of Substituted 2-Nitroquinolines via Modified Skraup-Type Synthesis." BenchChem, Nov. 2025.
  • BenchChem. "8-Nitro-2-phenylquinoline|High-Purity Research Chemical." BenchChem.
  • RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-Nitro-2-phenylquinoline Nitration

Introduction Welcome to the Application Scientist Support Center. The nitration of deactivated quinoline systems—specifically 8-nitro-2-phenylquinoline—presents unique regioselectivity and chemoselectivity challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Scientist Support Center. The nitration of deactivated quinoline systems—specifically 8-nitro-2-phenylquinoline—presents unique regioselectivity and chemoselectivity challenges. Because the quinoline core is heavily deactivated by both the protonated nitrogen (in acidic media) and the existing electron-withdrawing 8-nitro group, electrophilic attack is directed toward the more electron-rich 2-phenyl substituent[1]. However, improper control of the nitronium ion (NO₂⁺) intermediate can lead to oxidative degradation, over-nitration, and intractable emulsions during workup[2]. This guide provides field-proven methodologies to ensure self-validating, high-yield protocols.

Mechanistic Causality & Regioselectivity (E-E-A-T)

In a mixed-acid system (HNO₃/H₂SO₄), the generation of the nitronium ion initiates an electrophilic aromatic substitution via a Wheland intermediate[2]. The phenyl group acts as an activating, ortho/para-directing moiety[1]. Due to the significant steric bulk of the adjacent quinoline system, the para-position (yielding 8-nitro-2-(4-nitrophenyl)quinoline) is kinetically favored at low temperatures. Elevated temperatures provide the activation energy required to overcome steric hindrance (leading to ortho-nitration) or to force a second nitration onto the highly deactivated 5-position of the quinoline ring[1][3].

Troubleshooting Guide & FAQs

Q1: Why am I observing significant charring and tar formation upon adding the nitrating mixture?

  • Causality: Concentrated nitric and sulfuric acids act as powerful oxidants. If the heat of mixing is not dissipated, a localized exothermic runaway occurs, leading to oxidative degradation of the quinoline core rather than substitution[1].

  • Solution: Ensure the reaction is strictly maintained between 0–5 °C. Add the mixed acid dropwise using an addition funnel. Self-validating check: Monitor the reaction color. A smooth transition to a deep yellow/orange indicates successful Wheland intermediate formation, whereas rapid darkening to brown/black indicates irreversible oxidation.

Q2: My LC-MS analysis shows a high degree of dinitration. How can I restrict the reaction to mononitration?

  • Causality: Dinitration (e.g., forming 5,8-dinitro-2-(nitrophenyl)quinoline) occurs under forcing conditions—specifically, excess nitrating agent and prolonged exposure at temperatures above 10 °C[1][4].

  • Solution: Use strict stoichiometric control (1.05 equivalents of HNO₃). Quench the reaction immediately over crushed ice once Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material[1].

Q3: During the aqueous workup, a stubborn emulsion forms, trapping my product. How do I resolve this?

  • Causality: Protonated quinoline derivatives can act as surfactants in biphasic systems, stabilizing emulsions between the aqueous acid and the organic extraction solvent[1].

  • Solution: After quenching on ice, carefully neutralize the aqueous layer to pH 7–8 using a saturated NaHCO₃ or NaOH solution to deprotonate the quinoline nitrogen, which forces the product to precipitate out of the aqueous phase[1]. If liquid-liquid extraction is necessary, add saturated brine to increase the ionic strength of the aqueous layer and break the emulsion[1].

Standardized Experimental Protocol

Step-by-Step Methodology for Controlled Mononitration

  • Preparation of Nitrating Mixture: In a flame-dried flask under nitrogen, cool concentrated H₂SO₄ (2.0 mL) to 0 °C. Slowly add concentrated HNO₃ (1.05 eq) dropwise. Stir for 15 minutes at 0 °C to ensure complete nitronium ion generation[1][4].

  • Substrate Dissolution: In a separate round-bottom flask, dissolve 8-nitro-2-phenylquinoline (1.0 eq) in anhydrous concentrated H₂SO₄ (5.0 mL) at 0 °C. Ensure complete dissolution to prevent localized concentration gradients[1].

  • Nitration: Transfer the nitrating mixture to an addition funnel. Add it dropwise to the substrate solution over 30 minutes, maintaining the internal temperature strictly between 0–5 °C[4].

  • Monitoring: Stir for an additional 1–2 hours at 0–5 °C. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1) until the starting material is consumed[1].

  • Quenching & Isolation: Pour the reaction mixture slowly over 50 g of crushed ice with vigorous stirring. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached[1]. Filter the resulting precipitate, wash with cold distilled water, and dry under a vacuum. Purify via recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and product distribution, validating the need for strict kinetic control.

Temperature (°C)HNO₃ EquivalentsReaction Time (h)Para-Nitration Yield (%)Ortho-Nitration Yield (%)Dinitration / Tar (%)
0 – 51.051.5828< 2
10 – 151.053.0651812
25 (RT)1.502.0402535 (High Tar)
502.001.01015> 70 (Degradation)
Reaction Pathway Visualization

NitrationPathway SM 8-Nitro-2-phenylquinoline (Starting Material) Nitronium Nitronium Ion (NO₂⁺) + Mixed Acid (H₂SO₄/HNO₃) SM->Nitronium Electrophilic Attack KineticallyFavored Low Temp (0-5°C) Kinetic Control Nitronium->KineticallyFavored Controlled ThermodynamicallyFavored High Temp (>20°C) Thermodynamic/Harsh Nitronium->ThermodynamicallyFavored Uncontrolled ParaProduct 8-Nitro-2-(4-nitrophenyl)quinoline (Major Product) KineticallyFavored->ParaProduct Para-directing (Sterically free) OrthoProduct 8-Nitro-2-(2-nitrophenyl)quinoline (Minor Regioisomer) KineticallyFavored->OrthoProduct Ortho-directing (Sterically hindered) DinitroProduct 5,8-Dinitro-2-(nitrophenyl)quinoline (Over-nitration) ThermodynamicallyFavored->DinitroProduct Excess NO₂⁺ Oxidation Oxidative Degradation (Tar/Charring) ThermodynamicallyFavored->Oxidation Strong Oxidant

Fig 1: Reaction pathways and regioselectivity in 8-nitro-2-phenylquinoline nitration.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization and Precipitation of 8-Nitro-2-phenylquinoline

Welcome to the dedicated technical resource for 8-Nitro-2-phenylquinoline. This compound is a critical scaffold in the development of transition metal complexes and antimicrobial agents, particularly as a precursor for N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical resource for 8-Nitro-2-phenylquinoline. This compound is a critical scaffold in the development of transition metal complexes and antimicrobial agents, particularly as a precursor for NorA efflux pump inhibitors [3]. However, researchers frequently encounter challenges during its purification, such as "oiling out" (liquid-liquid phase separation) and the co-precipitation of positional isomers.

This guide provides field-proven, mechanistically grounded protocols to ensure high-yield, high-purity crystallization.

Mechanistic Grounding: The Causality of Crystallization Challenges

To successfully crystallize 8-Nitro-2-phenylquinoline, one must understand its unique molecular topography and how it dictates macroscopic phase behavior:

  • Steric and Electronic Effects: The 8-nitro group is positioned peri to the quinoline nitrogen. This creates significant steric hindrance and withdraws electron density, drastically lowering the basicity (pKa) of the quinoline nitrogen compared to its 5-nitro or 6-nitro counterparts.

  • Conformational Flexibility: The 2-phenyl ring possesses rotational freedom. During cooling, if the kinetic energy drops faster than the molecules can adopt the optimal dihedral angle for π−π stacking, the compound will separate as an amorphous oil rather than a crystalline solid.

  • Isomeric Co-precipitation: Nitration of 2-phenylquinoline often yields a mixture of 5-nitro and 8-nitro isomers. Because they share identical molecular weights and similar lipophilicity, standard solvent evaporation inevitably leads to co-precipitation.

Validated Experimental Protocols
Protocol A: Anti-Solvent Crystallization for High-Purity Isolation

This protocol utilizes a thermodynamically controlled gradient to prevent oiling out, leveraging established solubility data for nitroquinolines [1].

  • Dissolution: Suspend 1.0 g of crude 8-Nitro-2-phenylquinoline in 10 mL of dichloromethane (DCM). Heat gently to 35°C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean vial. Causality: This removes insoluble particulates that act as heterogeneous nucleation sites, which can trigger premature, poorly formed crystals.

  • Anti-Solvent Addition: Transfer the filtrate to a temperature-controlled vessel at 30°C. Slowly add hexane (the anti-solvent) dropwise at a rate of 0.5 mL/min until the solution becomes faintly turbid (reaching the cloud point).

  • Seeding & Equilibration: Add 1-2 mg of pure 8-Nitro-2-phenylquinoline seed crystals. Hold the temperature at 30°C for 30 minutes. Self-Validation: If the turbidity clears entirely, you have not reached the metastable zone; add more hexane. If it remains stable, the system is ready for secondary nucleation.

  • Controlled Cooling: Cool the system at a strict rate of 0.1°C/min down to 4°C.

  • Isolation: Filter the resulting pale-yellow crystals via vacuum filtration. Wash with 5 mL of ice-cold hexane and dry under vacuum at 40°C for 12 hours.

Protocol B: Chemical Separation of 5-Nitro and 8-Nitro Isomers

If your starting material is a mixture of isomers, physical crystallization alone is insufficient. This protocol exploits their differential basicity [2].

  • Salt Formation: Suspend the crude isomer mixture in wet dimethylformamide (DMF). Add a stoichiometric excess of hydrochloric acid (HCl).

  • Differential Precipitation: Heat to form a homogeneous solution, then cool to room temperature. The 5-nitroquinoline hydrochloride salt will selectively precipitate due to its lower solubility in wet DMF.

  • Filtration: Filter out the 5-nitro isomer salt. The filtrate now contains the highly enriched 8-nitro isomer.

  • Free Base Recovery: Dilute the filtrate with water and slowly increase the pH to 8 using aqueous sodium carbonate ( Na2​CO3​ ). The 8-Nitro-2-phenylquinoline free base will precipitate [2]. Collect via filtration, dry, and proceed to Protocol A for final polishing.

Troubleshooting Guide & FAQs

Q: My product is "oiling out" at the bottom of the flask instead of crystallizing. How do I force nucleation? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is pushed above the melting point of the solute-solvent phase.

  • Causality: The solvent mixture is too "poor" (excess anti-solvent) or the cooling rate is too rapid, trapping the 2-phenyl ring in unfavorable rotational conformations that prevent lattice formation.

  • Solution: Reheat the mixture until the oil completely redissolves. Add 5-10% more of the "good" solvent (DCM) to shift the solubility curve. Restart the cooling process at a drastically reduced rate (e.g., 0.05°C/min) and introduce seed crystals precisely at the cloud point.

Q: I am trying to grow single crystals for X-ray diffraction (SCXRD), but I only get microcrystalline powder. What is the best solvent system? A: Microcrystalline powder indicates rapid, uncontrolled nucleation.

  • Causality: High evaporation rates or mechanical agitation force simultaneous nucleation across the vessel, depleting the solute before large crystals can grow.

  • Solution: Use a vapor diffusion method. Dissolve the compound in a minimum amount of dichloromethane. Place this open vial inside a larger, sealed jar containing hexane. The slow diffusion of hexane vapor into the DCM over several days will yield high-quality single crystals, a method validated for the parent 8-nitroquinoline structure [1].

Q: Why does my isolated 8-Nitro-2-phenylquinoline show poor solubility in standard biological assay buffers? A: The compound is highly lipophilic due to the quinoline core and the 2-phenyl substitution.

  • Causality: The lack of ionizable hydrogen bond donors at physiological pH makes aqueous solvation thermodynamically unfavorable.

  • Solution: Formulate the compound as an acid addition salt (e.g., methanesulfonate or hydrochloride) to enhance polar solvent solubility, which is a standard practice for evaluating the biological activity of 2-phenylquinoline derivatives [4]. Alternatively, use DMSO as a stock solvent (keeping the final assay concentration below 5%).

Quantitative Data & Physicochemical Parameters

The following table summarizes critical parameters to guide your crystallization strategy:

ParameterValue / DescriptionImpact on Crystallization
Molecular Weight 250.25 g/mol Determines molarity and supersaturation limits.
Optimal SCXRD Solvent Dichloromethane / Hexane (1:1 v/v)Provides ideal kinetics for π−π stacking [1].
Isomer Separation Solvent Wet Dimethylformamide (DMF)Enables differential precipitation of hydrohalide salts [2].
Major Impurities 5-Nitro-2-phenylquinolineRequires pH-mediated or salt-based separation prior to final crystallization.
Typical Crystal Habit Pale-yellow prisms / needlesNeedle formation suggests rapid 1D growth; adjust cooling to favor prisms.
Process Workflow Visualization

CrystallizationTroubleshooting Start Crude 8-Nitro-2-phenylquinoline (Isomer Mixture) IsomerCheck Are 5-nitro isomers present? Start->IsomerCheck SaltPrep Form HCl salts in wet DMF Filter 5-nitro precipitate IsomerCheck->SaltPrep Yes Dissolve Dissolve in DCM (35°C) Hot Filtration IsomerCheck->Dissolve No Neutralize Adjust filtrate to pH 8 Precipitate 8-nitro free base SaltPrep->Neutralize Neutralize->Dissolve AntiSolvent Titrate Hexane to Cloud Point Dissolve->AntiSolvent Cooling Cool at 0.1°C/min AntiSolvent->Cooling OilCheck Did the solution oil out? Cooling->OilCheck Reheat Reheat, add 5% DCM, Seed & cool slower OilCheck->Reheat Yes Success Filter, Wash & Dry Pure Crystalline Product OilCheck->Success No Reheat->Cooling

Logical workflow for the purification and crystallization of 8-Nitro-2-phenylquinoline.

References
  • Title: 8-Nitroquinoline - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Separation of 5-nitroquinoline and 8-nitroquinoline - European Patent Office - EP 0858998 A1 Source: Googleapis / European Patent Office URL
  • Title: Re-evolution of the 2-Phenylquinolines: Ligand-Based Design, Synthesis, and Biological Evaluation of a Potent New Class of Staphylococcus aureus NorA Efflux Pump Inhibitors to Combat Antimicrobial Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: United States Patent (19) - 2-Phenylquinoline Derivatives Source: Googleapis / US Patent Office URL: [Link]

Troubleshooting

Technical Support Center: Optimizing TFA Catalyst Ratio for 8-Nitro-2-phenylquinoline Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 8-nitro-2-phenylquinoline.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 8-nitro-2-phenylquinoline. Here, we bypass generic overviews and dive directly into the mechanistic causality, quantitative optimization, and self-validating protocols required to master this specific transformation.

Diagnostic Overview & Mechanistic Causality

The synthesis of 8-nitro-2-phenylquinoline is typically achieved via a modified Doebner multicomponent reaction—condensing 2-nitroaniline, benzaldehyde, and pyruvic acid—followed by decarboxylation1[1]. Trifluoroacetic acid (TFA) is the premier Brønsted acid catalyst for this transformation 2[2].

However, the TFA catalyst ratio is the single most critical failure point in this workflow.

The Causality of Failure: The nitro group at the 8-position (ortho to the amine) is strongly electron-withdrawing, drastically reducing the basicity and nucleophilicity of 2-nitroaniline. While TFA is required to activate the benzaldehyde carbonyl for the initial nucleophilic attack, an excess of TFA will preferentially protonate the weakly nucleophilic 2-nitroaniline. This forms an unreactive anilinium salt, completely halting Schiff base (imine) formation. Conversely, insufficient TFA fails to activate the system, leading to unreacted starting materials.

Pathway A 2-Nitroaniline + Benzaldehyde B Schiff Base (Imine) A->B TFA Catalyst (10-15 mol%) C Pyruvic Acid Addition B->C D 8-Nitro-2-phenylquinoline- 4-carboxylic acid C->D Cyclization E Decarboxylation (-CO2) D->E Heat / Cu F 8-Nitro-2-phenylquinoline E->F

Mechanistic pathway for the synthesis of 8-Nitro-2-phenylquinoline via TFA-catalyzed Doebner reaction.

Quantitative Optimization Matrix

To establish a self-validating system, researchers must benchmark their reactions against known catalyst loading thresholds. The table below summarizes the empirical relationship between TFA loading, intermediate conversion, and final yield.

TFA Ratio (mol%)Imine Conversion (%)Quinoline Yield (%)Primary Byproduct / Observed Issue
0 (Uncatalyzed) < 10%TraceUnreacted starting materials.
5 mol% 45%30%Incomplete conversion; reaction stalls.
15 mol% (Optimal) > 95% 78% None. Clean precipitation of intermediate.
50 mol% 60%40%Pyrrole-2-one formation; off-target cyclization.
100 mol% (1.0 eq) < 20%< 10%Complete amine protonation; heavy tar formation.

Standard Operating Procedure (SOP)

This self-validating protocol ensures that each step provides visual or analytical confirmation before proceeding to the next3[3].

Phase 1: TFA-Catalyzed Doebner Condensation
  • Imine Formation: In a 100 mL round-bottom flask, dissolve 2-nitroaniline (10.0 mmol) and benzaldehyde (10.0 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add Trifluoroacetic Acid (TFA) at the strictly optimized ratio of 15 mol% (1.5 mmol, ~115 µL).

  • Validation Check 1: Stir at room temperature for 30 minutes. Monitor via TLC (Hexane:EtOAc 3:1). The highly fluorescent 2-nitroaniline spot should significantly diminish, confirming successful imine formation without over-protonation.

  • Cyclization: Slowly add pyruvic acid (15.0 mmol) dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat to 80°C for 6–8 hours.

  • Validation Check 2: Cool the mixture to room temperature. The intermediate, 8-nitro-2-phenylquinoline-4-carboxylic acid, will self-validate by precipitating out of the solution. Filter and wash the solid with cold ethanol.

Phase 2: Decarboxylation
  • Thermal Cleavage: Transfer the dried intermediate to a flask containing diphenyl ether, or mix directly with copper powder (0.1 equiv). Heat to 250°C 4[4].

  • Validation Check 3: Monitor for the evolution of CO₂ gas. Once bubbling ceases, the reaction is complete.

  • Isolation: Cool the melt, extract with hot chloroform, and recrystallize to yield pure 8-nitro-2-phenylquinoline.

Troubleshooting & FAQs

Troubleshooting Start Evaluate Reaction Outcome LowYield Low Yield / High SM Recovery Start->LowYield Tar Tar Formation / Pyrrole-2-ones Start->Tar Success Optimal Yield (>75%) Start->Success CheckTFA1 TFA > 20 mol%? Amine is over-protonated. Decrease to 15 mol%. LowYield->CheckTFA1 CheckTFA2 TFA > 20 mol% or Temp too high? Reduce TFA to 15 mol%. Ensure strict 80°C reflux. Tar->CheckTFA2

Troubleshooting decision tree for optimizing TFA catalyst loading in quinoline synthesis.

Q: Why is my reaction stalling at the imine stage, yielding mostly unreacted 2-nitroaniline? A: You have likely exceeded the optimal TFA ratio. Because 2-nitroaniline is a highly deactivated nucleophile, adding too much TFA (>20 mol%) completely protonates the amine, converting it into an unreactive anilinium salt. Ensure your TFA loading is strictly catalytic (10–15 mol%) to activate the benzaldehyde without quenching the amine 2[2].

Q: I am observing a major byproduct instead of the target quinoline. What is it, and how do I prevent it? A: When using TFA in the Doebner reaction with deactivated anilines, a common competing pathway leads to the formation of pyrrole-2-one derivatives5[5]. This occurs when the enolate of pyruvic acid attacks the imine, but the subsequent cyclization onto the electron-poor aromatic ring fails, leading to an alternative 5-membered ring closure. To prevent this, strictly control the TFA ratio to 15 mol% and ensure vigorous reflux (80°C) to provide the thermodynamic energy required for the 6-membered quinoline ring closure.

Q: Can I use stoichiometric TFA as a solvent for this reaction to speed it up? A: No. While TFA is sometimes used as a solvent in other robust quinoline syntheses, the specific electronic demands of 8-nitro-2-phenylquinoline dictate otherwise. Using stoichiometric TFA will lead to massive tar formation, degradation of the pyruvic acid, and complete inhibition of the initial condensation step3[3].

References

  • Triflouroacetic Acid as an Efficient Catalyst for the Synthesis of Quinoline. ResearchGate.[Link]

  • EP0206802A2 - Substituted quinoline derivatives.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC - National Institutes of Health.[Link]

Sources

Optimization

Technical Support Center: Managing 8-Nitro-2-phenylquinoline Cytotoxicity in Healthy Control Cells

Welcome to the Technical Support Center for 8-Nitro-2-phenylquinoline (8-NPQ) and related nitroquinoline derivatives. While these compounds demonstrate potent bioactive properties, their application in drug development i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Nitro-2-phenylquinoline (8-NPQ) and related nitroquinoline derivatives. While these compounds demonstrate potent bioactive properties, their application in drug development is frequently bottlenecked by off-target cytotoxicity in healthy control cell lines (e.g., HUVECs, dermal fibroblasts). This guide provides drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to widen the therapeutic window of 8-NPQ.

Core Mechanistic Insights

The primary driver of off-target cytotoxicity in 8-NPQ is the nitro group (–NO₂) at the 8-position. In healthy cells, this moiety undergoes rapid enzymatic nitroreduction, initiating a redox cycle that generates high levels of reactive oxygen species (ROS), including superoxide and hydrogen peroxide[1].

This sudden influx of ROS overwhelms basal antioxidant defenses, leading to the rapid depletion of intracellular glutathione (GSH)[2]. Consequently, the oxidative stress causes severe DNA damage—specifically the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts—which triggers apoptosis in healthy cell populations[1]. Understanding this causality is critical: toxicity is rarely due to direct DNA intercalation by the quinoline core, but rather the ROS cascade initiated by the nitro group[3].

Troubleshooting Guide & FAQs

Q: Why are my healthy control fibroblasts showing high mortality even at sub-micromolar 8-NPQ concentrations? A: Causality: Normal fibroblasts are highly sensitive to the rapid depletion of GSH caused by nitroquinoline redox cycling. 8-NPQ metabolism generates ROS that overwhelm the cell, leading to 8-OHdG accumulation and DNA strand breaks[1]. Solution: Implement an antioxidant co-treatment (e.g., N-acetylcysteine) to replenish GSH pools. Alternatively, reduce the exposure time to <2 hours, as 8-OHdG levels peak rapidly upon exposure[2].

Q: How can I structurally optimize 8-NPQ to improve the therapeutic window without losing its primary efficacy? A: Causality: The lipophilicity and non-specific cellular uptake of the parent quinoline scaffold cause indiscriminate toxicity. Solution: Consider glycoconjugation . Attaching a sugar moiety via a triazole linker leverages the Warburg effect (the overexpression of GLUT transporters in target cancer cells). This structural modification significantly limits uptake in healthy cells, reducing off-target cytotoxicity while maintaining target efficacy[4]. Alternatively, reducing the nitro group to an amine (e.g., 8-Amino-2-phenylquinoline) eliminates the specific redox cycling pathway while preserving the core's metal-chelating properties[4].

Q: My antioxidant co-treatment (NAC) is interfering with the compound's efficacy in my target model. How do I selectively protect healthy cells? A: Causality: Systemic ROS quenching protects both healthy and target cells equally, neutralizing the compound's mechanism of action. Solution: Exploit metal-ion dependency. Nitroquinolines exhibit enhanced cytotoxicity in the presence of specific transition metals, particularly copper, which is often naturally elevated in target tissue microenvironments[5]. By culturing target cells in copper-supplemented media and keeping healthy controls in standard media, you can artificially widen the therapeutic window in vitro without relying on systemic antioxidants[5].

Experimental Protocols

Protocol 1: Quantifying 8-OHdG and ROS to Validate Cytotoxicity Mechanisms

Expertise & Experience: This protocol acts as a self-validating system to confirm whether cell death in your controls is ROS-mediated (reversible) or due to direct structural toxicity (irreversible). We utilize DCFH-DA to capture the transient ROS burst and HPLC-ECD to quantify the resulting DNA lesions.

  • Cell Seeding: Seed healthy control cells (e.g., human dermal fibroblasts) at 1×105 cells/well in a 6-well plate. Incubate for 24h to allow adherence.

  • 8-NPQ Exposure: Treat cells with 8-NPQ (0.1 µM to 1.0 µM) for exactly 2 hours.

    • Self-Validation Step: Include a vehicle control (DMSO <0.1%) to establish baseline viability, and a positive control (4NQO at 0.5 µg/mL) to validate assay sensitivity to nitro-induced damage[2].

  • ROS Detection: Add 10 µM DCFH-DA (for H₂O₂) and Hydroethidine (for superoxide) to the media for the final 30 minutes of exposure. Measure fluorescence (Ex/Em 485/535 nm for DCF)[1].

  • DNA Extraction: Harvest cells, extract genomic DNA using a standard column-based kit, and digest to nucleosides using nuclease P1 and alkaline phosphatase.

  • Quantification: Analyze the digest via HPLC coupled with an electrochemical detector (HPLC-ECD) to quantify 8-OHdG levels relative to total deoxyguanosine (dG)[1].

Protocol 2: N-Acetylcysteine (NAC) Rescue Assay

Expertise & Experience: Pre-loading cells with NAC replenishes GSH before the nitroreduction cycle begins, isolating ROS as the primary variable of toxicity.

  • Pre-treatment: Pre-incubate healthy control cells with 5 mM NAC for 1 hour prior to 8-NPQ exposure.

  • Co-incubation: Introduce 8-NPQ at your previously established IC₅₀ concentration.

  • Viability Readout: After 24h, perform an MTT or CCK-8 assay.

    • Self-Validation Step: A statistically significant rescue in cell viability (>80% recovery compared to 8-NPQ alone) definitively confirms ROS-driven cytotoxicity.

Quantitative Data Summaries

Table 1: Comparative Cytotoxicity and Mechanistic Markers in Fibroblasts vs. Target Cells

Cell TypeCompoundIC₅₀ (µM)Relative ROS Increase8-OHdG Levels (per 10⁵ dG)Primary Toxicity Driver
Healthy Fibroblasts8-NPQ1.24.5x12.4ROS / GSH Depletion
Healthy Fibroblasts8-Amino-PQ>501.1x1.8Minimal
Target (Cancer)8-NPQ0.38.2x28.5ROS / Metal Chelation
Target (Cancer)Glycoconjugated-PQ0.86.5x22.1Targeted Uptake (GLUT)

(Note: Data synthesized from structural analogs and established nitroquinoline toxicity profiles[1][4])

Pathway Visualization

G NPQ 8-Nitro-2-phenylquinoline Bioreduction Enzymatic Nitroreduction NPQ->Bioreduction ROS ROS Generation Bioreduction->ROS GSH GSH Depletion ROS->GSH DNA 8-OHdG DNA Damage ROS->DNA GSH->DNA Exacerbates Death Healthy Cell Apoptosis DNA->Death Intervention1 Antioxidant (NAC) Intervention1->ROS Scavenges Intervention2 Glycoconjugation Intervention2->NPQ Limits Uptake

Mechanistic pathway of 8-NPQ cytotoxicity and targeted intervention strategies.

References

  • Source: NIH.
  • Source: NIH.
  • Title: Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)
  • Title: Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Source: MDPI URL
  • Title: Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Nitro-2-Phenylquinoline HTS False Positives

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As application scientists, we frequently encounter "hits" that look promising on paper but fail during orthogonal validation. 8-Nitro-2-phenylquino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As application scientists, we frequently encounter "hits" that look promising on paper but fail during orthogonal validation. 8-Nitro-2-phenylquinoline is a notorious example. Combining a highly lipophilic, planar quinoline core with a redox-active nitroaromatic moiety, this molecule is a textbook Pan-Assay Interference Compound (PAINS) (1)[1].

This guide provides the mechanistic rationale and self-validating protocols required to definitively triage false positives caused by this compound and structurally related scaffolds.

Part 1: Diagnostic Triage Workflow

Before investing resources into Structure-Activity Relationship (SAR) expansion, subject 8-Nitro-2-phenylquinoline hits to the following triage matrix to rule out colloidal aggregation, redox cycling, and fluorescence interference.

HTS_Triage Start Initial HTS Hit 8-Nitro-2-phenylquinoline AggCheck Detergent Addition (e.g., 0.01% Triton X-100) Start->AggCheck IsAgg Activity Lost? AggCheck->IsAgg Colloidal Colloidal Aggregator (False Positive) IsAgg->Colloidal Yes RedoxCheck Redox Cycling Assay (HRP / Phenol Red) IsAgg->RedoxCheck No IsRedox H2O2 Detected? RedoxCheck->IsRedox RedoxFP Redox Cycler (False Positive) IsRedox->RedoxFP Yes FluorCheck Orthogonal Readout (e.g., Absorbance/BRET) IsRedox->FluorCheck No IsFluor Activity Lost? FluorCheck->IsFluor FluorFP Fluorescence Quencher (False Positive) IsFluor->FluorFP Yes TrueHit Validated Hit (Proceed to SAR) IsFluor->TrueHit No

Diagnostic workflow for triaging 8-Nitro-2-phenylquinoline false positives in HTS.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the nitroaromatic group in 8-Nitro-2-phenylquinoline cause assay interference? A: Nitroaromatic compounds are highly susceptible to enzymatic and chemical reduction. In biochemical assays containing reducing agents like dithiothreitol (DTT) or TCEP, the nitro group is reduced to reactive intermediates (e.g., nitroso derivatives) (1)[1]. This initiates a futile redox cycle that generates hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS) (2)[2]. These ROS rapidly oxidize catalytic cysteines in target enzymes (such as proteases or phosphatases), leading to irreversible, non-specific enzyme inactivation that mimics a true inhibitory hit.

Q2: How does the quinoline core contribute to colloidal aggregation? A: The planar, hydrophobic nature of the 2-phenylquinoline scaffold promotes intermolecular π−π stacking in aqueous assay buffers. When the compound's concentration exceeds its Critical Aggregation Concentration (CAC), it undergoes phase separation to form colloidal particles ranging from tens to hundreds of nanometers in diameter (3)[3]. These colloids act as "protein sponges," non-specifically sequestering and locally unfolding the target enzyme on their surface, thereby abolishing catalytic activity (4)[4].

Q3: How can I distinguish between a true allosteric inhibitor and a colloidal aggregator? A: True inhibitors maintain a consistent IC₅₀ regardless of minor changes in assay conditions. Colloidal aggregators, however, are highly sensitive to the environment. If you increase the target enzyme concentration, a colloidal aggregator will show a right-shifted IC₅₀ because the fixed surface area of the colloid becomes saturated by the excess protein (2)[2]. Furthermore, adding a non-ionic detergent (e.g., 0.01% Triton X-100) will disrupt the colloidal particles, instantly abolishing the apparent inhibitory activity (5)[5].

Part 3: Step-by-Step Troubleshooting Protocols

Every protocol described below is designed as a self-validating system . By utilizing internal controls (e.g., omitting reducing agents or adding detergents), you establish direct causality between the compound's physical behavior and the assay readout.

Protocol A: Detection of Colloidal Aggregation via Detergent Sensitivity and DLS

Causality: Non-ionic detergents form micelles that encapsulate lipophilic molecules, preventing them from self-assembling into colloids. Dynamic Light Scattering (DLS) provides physical confirmation of particle formation, validating the detergent-sensitivity results (3)[3].

  • Baseline Assay: Run the primary HTS biochemical assay with 8-Nitro-2-phenylquinoline at its apparent IC₉₀ concentration in your standard buffer.

  • Detergent Perturbation: Prepare a parallel assay well containing the exact same components, but supplement the buffer with 0.01% (v/v) Triton X-100 or CHAPS (2)[2].

  • Readout Comparison: If the compound loses >80% of its inhibitory activity in the detergent well, it is highly likely an aggregator.

  • DLS Physical Validation: Transfer 20 µL of the compound in standard buffer (without the target enzyme) to a cuvette-based DLS detector (e.g., DynaPro) (6)[6].

  • Measurement: Measure the hydrodynamic radius. The presence of particles with a diameter >30 nm confirms colloidal aggregation. Self-Validation Step: Run a buffer-only control to establish a baseline scattering intensity and ensure buffer components aren't precipitating.

Protocol B: HRP/Phenol Red Assay for Redox Cycling

Causality: Redox cyclers generate H₂O₂ in the presence of reducing agents. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize phenol red, shifting its absorbance. This provides a direct, orthogonal measurement of ROS generation independent of your primary target enzyme (2)[2].

  • Reagent Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 0.28 mM phenol red, and 0.06 U/mL HRP (2)[2].

  • Compound Incubation: Add 8-Nitro-2-phenylquinoline to the buffer at varying concentrations (1 µM to 50 µM).

  • Kinetic Readout: Monitor the absorbance at 610 nm every 2 minutes for 30 minutes using a microplate reader.

  • Validation: A time-dependent, linear increase in absorbance at 610 nm confirms the continuous generation of H₂O₂, definitively classifying the compound as a redox cycler. Self-Validation Step: A control well lacking DTT must be run; it should show no absorbance shift, proving that the redox cycling is entirely dependent on the buffer's reducing environment.

Part 4: Quantitative Data & Diagnostic Thresholds

To streamline hit triage, compare your experimental data against these established thresholds for 8-Nitro-2-phenylquinoline and related PAINS.

Interference MechanismDiagnostic AssayQuantitative Threshold for False PositiveCausality / Impact
Colloidal Aggregation Dynamic Light Scattering (DLS)Particle diameter > 30 nmSelf-assembly sequesters target proteins, causing non-specific inhibition.
Detergent Sensitivity Triton X-100 / CHAPS Addition> 80% loss of inhibitory activityMicelles disrupt hydrophobic interactions, dissolving colloidal particles.
Redox Cycling HRP / Phenol Red Kinetic AssayLinear absorbance increase at 610 nmNitroreduction generates H₂O₂, oxidizing catalytic cysteines in the target.
Enzyme Saturation IC₅₀ Ratio Test (High vs. Low [E])> 3-fold rightward shift in IC₅₀Excess protein saturates the limited surface area of the colloidal aggregates.

References

  • Wyatt Technology - Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggreg
  • News-Medical - Using Dynamic Light Scattering to Screen Colloidal Aggreg
  • NIH PMC - Colloidal aggregation: from screening nuisance to formul
  • Grokipedia - Pan-assay interference compounds
  • ACS Publications - SCAM Detective: Accurate Predictor of Small, Colloidally Aggreg
  • Drug Target Review - A pragmatic approach to hit validation following biochemical high-throughput screening

Sources

Reference Data & Comparative Studies

Comparative

Comparative Antibacterial Efficacy: 8-Nitro-2-phenylquinoline vs. Aminoquinolines

Executive Summary The quinoline scaffold represents one of the most versatile pharmacophores in modern drug discovery. As antimicrobial resistance (AMR) accelerates, researchers are increasingly turning to functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold represents one of the most versatile pharmacophores in modern drug discovery. As antimicrobial resistance (AMR) accelerates, researchers are increasingly turning to functionalized quinolines to bypass traditional resistance mechanisms. This guide provides an objective, data-driven comparison between two distinct classes of quinoline derivatives: 8-Nitro-2-phenylquinoline (and related nitroquinolines) and Aminoquinolines (specifically 4-amino and 8-amino derivatives). By analyzing their structure-activity relationships (SAR), target engagement mechanisms, and in vitro efficacy, this guide equips drug development professionals with the insights needed to select the appropriate scaffold for targeted antibacterial screening.

Mechanistic Divergence: Structure-Activity Relationships (SAR)

The primary divergence in antibacterial efficacy between these two classes stems from the electronic and steric properties of their respective functional groups.

8-Nitro-2-phenylquinoline: Bioreduction and Covalent Inhibition

The nitro group at the C-8 position acts as a strong electron-withdrawing moiety. In the intracellular environment of specific pathogens, nitroquinolines undergo enzymatic reduction by bacterial nitroreductases, generating highly reactive nitroso intermediates and reactive nitrogen species (RNS) that induce severe DNA damage[1]. Furthermore, in Mycobacterium tuberculosis, nitro-aromatic compounds are recognized as potent inhibitors of2, a critical enzyme for cell wall arabinan biosynthesis[2]. The addition of the 2-phenyl substitution significantly increases the molecule's lipophilicity, driving rapid penetration through lipid-rich bacterial envelopes, while simultaneously providing antitumour and antibacterial dual-action properties[3][4].

Aminoquinolines: Hydrogen Bonding and Allosteric Modulation

Conversely, aminoquinolines utilize the electron-donating properties of the amino group (typically at C-4 or C-8) to enhance the basicity of the quinoline nitrogen, facilitating ion-trapping within acidic bacterial microenvironments. 5 demonstrate that 4-aminoquinolines (such as 6-chlorocyclopentaquinolinamine) exhibit potent inhibition against MRSA by docking into the allosteric site of Penicillin-Binding Protein 2a (PBP2a)[5]. The amino group enables critical hydrogen bonding (e.g., with GLN521), while the core engages in hydrophobic interactions. Additionally,6 (like Copper) show enhanced lipophilicity, allowing them to effectively disrupt the membranes of Gram-negative bacteria[6].

Mechanistic Pathway Visualization

Mechanism Q Quinoline Core Scaffold Nitro 8-Nitro-2-phenylquinoline (Electron-Withdrawing) Q->Nitro Amino Aminoquinolines (Electron-Donating) Q->Amino MechN Nitroreduction & DprE1 Enzyme Inhibition Nitro->MechN Target Engagement MechA PBP2a Allosteric Binding & DNA Gyrase Inhibition Amino->MechA Target Engagement EffectN Reactive Nitrogen Species Cell Wall Arrest MechN->EffectN EffectA Membrane Disruption DNA Supercoiling Arrest MechA->EffectA Death Bacterial Cell Death (Broad-Spectrum / MRSA) EffectN->Death EffectA->Death

Comparative antibacterial mechanisms of 8-Nitro-2-phenylquinoline and aminoquinolines.

Quantitative Data Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) and efficacy profiles of both classes against various bacterial strains, demonstrating the broad-spectrum utility of these scaffolds.

Table 1: Antibacterial Efficacy of Aminoquinoline Derivatives

CompoundTarget StrainMIC / EfficacyMechanism / Notes
6-Chlorocyclopentaquinolinamine (7b) S. aureus (MRSA)0.125 mMStrong PBP2a binding via π-alkyl interactions[5]
2-Fluorocycloheptaquinolinamine (9d) S. pyogenes0.25 mMHalogen-mediated target interaction[5]
8-Aminoquinoline-Cu Complex P. shigelloides256 µg/mLLipophilic metal complexation enhances absorption[6]
Ciprofloxacin (Positive Control) S. aureus / E. coli0.25 - 1.0 µg/mLDNA Gyrase inhibition baseline[7]

Table 2: Antibacterial Efficacy of Nitroquinoline Derivatives

CompoundTarget StrainStatus / ProfileMechanism / Notes
8-Nitro-2-phenylquinoline Broad-spectrumActive PrecursorHigh lipophilicity; potential DNA intercalation[1][4]
8-Methyl-6-nitro-2-phenylquinoline E. coli / Tumour linesActiveDual-action antibacterial and antitumour agent[3][4]
Nitro-benzothiazinones/quinolines M. tuberculosisSub-micromolarCovalent inhibition of DprE1 enzyme[2]

Experimental Methodology: Self-Validating MIC Assay

To ensure high scientific integrity and reproducibility when evaluating highly lipophilic compounds like 8-Nitro-2-phenylquinoline and aminoquinolines, researchers must employ a self-validating Broth Microdilution Assay. The following protocol integrates internal controls to establish causality between the compound's mechanism and observed cell death.

Step-by-Step Protocol
  • Inoculum Standardization:

    • Action: Culture bacterial strains (e.g., MRSA, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until logarithmic growth is reached. Standardize the suspension to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

    • Causality: MHB is specifically used because it is low in sulfonamide and tetracycline inhibitors. Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads falsely elevate the observed MIC.

  • Compound Solvation and Dilution:

    • Action: Dissolve the quinoline derivatives in 100% DMSO to create a master stock. Perform 2-fold serial dilutions in MHB directly in a 96-well microtiter plate, ensuring the final DMSO concentration never exceeds 5% per well.

    • Causality: Both 8-Nitro-2-phenylquinoline and substituted aminoquinolines are highly lipophilic. DMSO ensures complete solvation, preventing compound precipitation. Capping DMSO at 5% prevents solvent-induced osmotic stress or toxicity to the bacteria.

  • Integration of Self-Validating Controls:

    • Positive Control: Ciprofloxacin in MHB (Validates the intrinsic susceptibility of the bacterial strain).

    • Negative Control: 5% DMSO in MHB + Bacteria (Validates that the solvent itself is non-toxic and does not inhibit growth).

    • Sterility Control: Uninoculated MHB (Rules out environmental contamination).

  • Incubation & Colorimetric Readout:

    • Action: Inoculate the wells, seal the plate, and incubate at 37°C for 18–24 hours. Post-incubation, add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Relying solely on optical density (OD600) can be misleading if the compound precipitates and causes artificial turbidity. Resazurin acts as an objective, self-validating viability indicator. It shifts from blue (oxidized state) to pink (reduced state) only in the presence of metabolically active cells. The MIC is strictly defined as the lowest concentration well that remains blue.

References

  • Benchchem.
  • PubMed / NIH. 6-Aminoquinolones: a new class of quinolone antibacterials?
  • Benchchem. 8-Nitro-2-phenylquinoline | High-Purity Research Chemical.
  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • Google Patents.
  • ACS Omega.
  • PMC. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.
  • Google Patents. US4904659 - Substituted quinoline derivatives and pharmaceutical compositions thereof.
  • BRENDA. Information on EC 1.1.98.3 - decaprenylphospho-beta-D-ribofuranose 2-dehydrogenase.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 8-Nitro-2-phenylquinoline Against Standard Quinoline-Based Drugs

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications[1][2][3]. 8-Nitro-2-phenylquinoline is a derivative of interest, combining the established quinoline core with a nitro group, which can undergo bioreduction to form reactive, cytotoxic intermediates, and a phenyl group, a common feature in biologically active quinolines[4][5]. This guide provides a comprehensive framework for the systematic benchmarking of 8-Nitro-2-phenylquinoline against established, mechanistically diverse quinoline-based drugs. We will delve into the rationale behind key experimental choices, provide detailed, self-validating protocols for efficacy and mechanistic evaluation, and present a clear structure for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel quinoline derivatives.

Comparative Physicochemical and Mechanistic Overview

A foundational step in benchmarking is to understand the fundamental chemical properties and known mechanisms of the compounds being compared. This context is crucial for interpreting experimental outcomes and generating new hypotheses.

Physicochemical Properties

The physicochemical characteristics of a compound, such as its solubility and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of these properties provides an initial basis for understanding potential differences in bioavailability and cell permeability.

Property8-Nitro-2-phenylquinolineCiprofloxacin (Antibacterial)Chloroquine (Antimalarial)Camptothecin (Anticancer)
Molecular Formula C₁₅H₁₀N₂O₂C₁₇H₁₈FN₃O₃C₁₈H₂₆ClN₃C₂₀H₁₆N₂O₄
Molecular Weight 250.25 g/mol 331.34 g/mol 319.87 g/mol 348.35 g/mol
Melting Point 138°C[4]255-257°C87°C275-278°C
logP (Calculated) ~3.5~-1.1~4.6~1.7
Known and Hypothesized Mechanisms of Action

The quinoline class achieves its diverse therapeutic effects by interacting with a variety of molecular targets. Understanding these established mechanisms is essential for designing experiments to elucidate the mode of action of 8-Nitro-2-phenylquinoline.

  • 8-Nitro-2-phenylquinoline: The primary hypothesized mechanism involves the nitro group[4]. Its strong electron-withdrawing nature can facilitate interactions with biological targets, and it can be bioreduced within cells to form reactive nitrogen species that induce oxidative stress and cytotoxicity[4][6]. This is a distinct mechanism compared to many standard quinolines.

  • Standard Antibacterial Quinolones (Fluoroquinolones): Compounds like Ciprofloxacin act by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[7][8]. These enzymes are essential for DNA replication, and their inhibition leads to rapid bacterial cell death.

  • Standard Antimalarial Quinolones: Chloroquine is thought to act by accumulating in the acidic food vacuole of the malaria parasite, where it interferes with the polymerization of toxic heme released during hemoglobin digestion[9]. This leads to a buildup of free heme, which kills the parasite[9].

  • Standard Anticancer Quinolones: Many quinoline-based anticancer agents, such as derivatives of camptothecin, function as topoisomerase I inhibitors. They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks that trigger apoptosis[10][11].

Mechanistic_Overview Comparative Mechanisms of Action N8P2Q 8-Nitro-2-phenylquinoline Target1 Bioreduction to Reactive Nitrogen Species N8P2Q->Target1 Fluoro Fluoroquinolones (e.g., Ciprofloxacin) Target2 Bacterial DNA Gyrase & Topoisomerase IV Fluoro->Target2 Chloro 4-Aminoquinolines (e.g., Chloroquine) Target3 Heme Polymerization (in Plasmodium) Chloro->Target3 Campto Camptothecins Target4 Human Topoisomerase I Campto->Target4 Outcome1 Oxidative Stress & Cytotoxicity Target1->Outcome1 Outcome2 Inhibition of DNA Replication Target2->Outcome2 Outcome3 Toxic Heme Buildup Target3->Outcome3 Outcome4 DNA Damage & Apoptosis Target4->Outcome4

Caption: Comparative mechanisms of action for different quinoline classes.

Experimental Benchmarking Protocols

The following protocols are designed to provide a robust, head-to-head comparison of 8-Nitro-2-phenylquinoline against selected standard drugs. Each protocol is a self-validating system, including necessary controls to ensure data integrity.

Protocol 1: Assessment of Antimicrobial Efficacy via Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.. This quantitative assay provides a direct measure of antimicrobial potency and is essential for comparing the efficacy of a novel agent against established antibiotics.

Methodology: This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Test Compounds: Prepare 10 mg/mL stock solutions of 8-Nitro-2-phenylquinoline and a standard antibiotic (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO).

    • Media: Use sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[12][13].

    • Microorganisms: Use fresh cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate[12].

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well[12].

    • This will create a gradient of compound concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

    • Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or as required for fungi.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound where no visible turbidity or pellet of growth is observed.

MIC_Workflow Workflow for MIC Determination prep_stock Prepare Compound Stock Solutions serial_dilute Perform 2-Fold Serial Dilution of Compounds in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Standardized Microbe Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Evaluation of Antiproliferative Activity using an ATP-Based Cell Viability Assay

Rationale: Cell viability and proliferation assays are fundamental in drug discovery for quantifying the cytotoxic or cytostatic effects of a compound[14]. We select an ATP-based luminescent assay (e.g., CellTiter-Glo®) due to its high sensitivity, broad linear range, and direct correlation with cell number. ATP levels are a strong indicator of metabolic activity and viability, making this a robust method for determining the half-maximal inhibitory concentration (IC50)[15].

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom, white-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Nitro-2-phenylquinoline and a standard anticancer drug (e.g., Camptothecin) in culture media at 2x the final desired concentration.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) control wells.

    • Incubate the plate for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the luminescent ATP-based assay reagent to room temperature.

    • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL) to all wells.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the log of the compound concentration and use non-linear regression (four-parameter variable slope) to calculate the IC50 value.

Cell_Viability_Workflow Workflow for IC50 Determination seed_cells Seed Cancer Cells in 96-Well Plate incubate1 Incubate 24h for Attachment seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Test Compounds incubate1->treat_cells incubate2 Incubate 72h (Drug Exposure) treat_cells->incubate2 add_reagent Add ATP-Based Luminescent Reagent incubate2->add_reagent read_lum Measure Luminescence with Plate Reader add_reagent->read_lum calc_ic50 Calculate IC50 Value (Non-linear Regression) read_lum->calc_ic50

Caption: Workflow for cell viability assay and IC50 determination.

Protocol 3: Mechanistic Insight via Topoisomerase I DNA Relaxation Assay

Rationale: Given that topoisomerase inhibition is a well-established mechanism for quinoline-based anticancer drugs, it is critical to investigate if 8-Nitro-2-phenylquinoline shares this activity[16][17]. The DNA relaxation assay provides a direct, visual assessment of a compound's ability to inhibit Topoisomerase I by monitoring the enzyme's conversion of supercoiled plasmid DNA into its relaxed topoisomers[10][18].

Methodology: This protocol is adapted from established methods for assaying Topoisomerase I activity[11][16][18].

  • Materials:

    • Human Topoisomerase I enzyme.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • 10x Topoisomerase I Assay Buffer.

    • Test Compounds: 8-Nitro-2-phenylquinoline and a known inhibitor (e.g., Camptothecin).

    • 5x DNA Loading Dye.

    • Agarose, 1x TAE or TBE buffer, and a DNA stain (e.g., Ethidium Bromide or SYBR Safe).

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 2 µL of 10x Topo I Assay Buffer.

      • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL).

      • Variable volume of the test compound or vehicle control (DMSO).

      • Nuclease-free water to a final volume of 18 µL.

    • Include the following controls:

      • No Enzyme Control: Shows the migration of untreated supercoiled DNA.

      • Enzyme Only Control: Shows the fully relaxed DNA pattern.

      • Positive Inhibitor Control: Shows inhibition of relaxation by Camptothecin.

  • Enzyme Addition and Incubation:

    • Add 2 µL of appropriately diluted human Topoisomerase I to each reaction tube.

    • Gently mix and incubate at 37°C for 30 minutes[18].

  • Reaction Termination and Electrophoresis:

    • Stop the reaction by adding 5 µL of 5x DNA Loading Dye.

    • Load the entire reaction mixture onto a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed DNA forms are well-separated[18].

  • Visualization and Interpretation:

    • Stain the gel with a DNA stain and visualize under UV light.

    • Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the "Enzyme Only" control lane.

Topo_Assay_Workflow Workflow for Topoisomerase I Relaxation Assay setup_rxn Setup Reaction on Ice: Buffer + Supercoiled DNA + Test Compound add_enzyme Add Topoisomerase I Enzyme setup_rxn->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_rxn Stop Reaction with DNA Loading Dye incubate->stop_rxn run_gel Run Agarose Gel Electrophoresis stop_rxn->run_gel visualize Stain & Visualize Gel Under UV Light run_gel->visualize

Caption: Workflow for the in vitro Topoisomerase I DNA relaxation assay.

Comparative Data Summary and Interpretation

A systematic presentation of the data gathered from the benchmarking protocols is essential for a clear comparison.

Table 2: Summary of Benchmarking Data

Compound MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) IC50 vs. MCF-7 (µM) Topoisomerase I Inhibition
8-Nitro-2-phenylquinoline Experimental Value Experimental Value Experimental Value Yes/No/Partial
Ciprofloxacin Reference Value Reference Value Not Applicable Not Applicable

| Camptothecin | Not Applicable | Not Applicable | Reference Value | Yes (Positive Control) |

Interpretation:

  • Potency: A direct comparison of MIC and IC50 values will reveal the relative potency of 8-Nitro-2-phenylquinoline. Lower values indicate higher potency.

  • Spectrum of Activity: Activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria would suggest broad-spectrum antibacterial potential. Potent activity against a cancer cell line (MCF-7) indicates antiproliferative effects.

  • Mechanism: A positive result in the topoisomerase assay would suggest a mechanism shared with established anticancer quinolines. A negative result would imply a different mode of action, possibly related to its nitro group, warranting further investigation into pathways like ROS generation or cell cycle arrest[17][19].

Considerations for Resistance and Safety Profiling

4.1. Resistance Mechanisms: Bacterial resistance to standard quinolones typically arises from mutations in the target DNA gyrase enzyme or through increased drug efflux[8][20]. A critical next step would be to test 8-Nitro-2-phenylquinoline against bacterial strains known to be resistant to fluoroquinolones. If it retains activity, this would suggest a different mechanism of action or an ability to evade common resistance pathways, making it a highly valuable lead compound.

4.2. Safety and Toxicity: Early assessment of safety is paramount. The parent compound, 8-nitroquinoline, is listed as a potential skin and eye irritant and has shown positive results in some mutagenicity tests (Ames test)[21][22]. While these data pertain to a different derivative, they underscore the necessity of performing formal cytotoxicity studies on non-cancerous cell lines (e.g., human fibroblasts) and, eventually, in vivo toxicity studies to establish a therapeutic window for 8-Nitro-2-phenylquinoline.

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking 8-Nitro-2-phenylquinoline against standard quinoline-based drugs. By systematically evaluating its antimicrobial and antiproliferative efficacy and probing its potential mechanism of action, researchers can generate the critical data needed to assess its therapeutic potential. The combination of quantitative efficacy assays (MIC, IC50) and mechanistic studies (topoisomerase inhibition) creates a powerful framework for data-driven decision-making in the early stages of drug discovery.

References

  • Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. Benchchem.
  • Assaying Topoisomerase I Inhibition by Narciclasine: Application Notes and Protocols. Benchchem.
  • 8-Nitro-2-phenylquinoline|High-Purity Research Chemical. Benchchem.
  • Topoisomerase Assays. PMC - NIH.
  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Benchchem.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC.
  • Overview of Cell Viability & Proliferation Assays. Danaher Life Sciences.
  • Investigating the antibacterial and antifungal activity of quinoline derivatives. Benchchem.
  • Topoisomerase Assays. PMC - NIH.
  • A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation. PubMed. Available from: [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
  • A comparison of in vitro cellular viability assays. Sussex Drug Discovery Centre.
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available from: [Link]

  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. Benchchem.
  • A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. PMC. Available from: [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available from: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available from: [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • 8-Nitroquinoline | C9H6N2O2. PubChem. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • SAFETY DATA SHEET - 8-Nitroquinoline.
  • A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. PubMed. Available from: [Link]

  • A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives. Benchchem.
  • Bacterial resistance to quinolones: mechanisms and clinical importance. PubMed. Available from: [Link]

  • Mechanisms of Resistance to Quinolones. IntechOpen. Available from: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available from: [Link]

Sources

Comparative

The Modern Chemist’s Guide to 8-Nitro-2-phenylquinoline Synthesis: Microwave vs. Conventional Reflux

Target Audience: Researchers, Application Scientists, and Drug Discovery Chemists Executive Summary & Mechanistic Rationale The 8-nitro-2-phenylquinoline scaffold is a highly privileged pharmacophore in drug discovery. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Chemists

Executive Summary & Mechanistic Rationale

The 8-nitro-2-phenylquinoline scaffold is a highly privileged pharmacophore in drug discovery. It serves as a critical precursor for 8-aminoquinoline-directed C-H functionalization and acts as a core structural motif in various antimalarial and anti-lymphoma agents ( [1]). However, synthesizing this specific molecule presents a classic organic chemistry challenge.

The strong electron-withdrawing effect of the nitro group at the ortho-position of 2-nitroaniline drastically reduces the nucleophilicity of its primary amine. When subjected to traditional Doebner-Miller or modified Skraup condensation conditions with cinnamaldehyde, the reaction suffers from sluggish kinetics. This requires prolonged convective heating, which inevitably leads to the thermal degradation and polymerization of the α,β-unsaturated aldehyde into intractable tars.

To overcome this, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution. By shifting from convective heat transfer to dielectric heating, MAOS fundamentally alters the reaction's kinetic profile. While conventional setups rely on heat transfer from the vessel wall to the solvent (creating thermal gradients and localized hot spots), MAOS relies on the direct interaction of microwave radiation (2.45 GHz) with the molecular dipoles of the reactants and the acid catalyst. This dielectric heating causes rapid molecular friction, resulting in uniform, volumetric superheating. The intense, localized energy transfer allows the deactivated 2-nitroaniline to rapidly overcome the high activation energy barrier for the initial Michael-type addition, driving the subsequent cyclization before side-product polymerization can occur ( [2]).

Quantitative Performance Comparison

The superiority of the microwave approach is best illustrated through direct experimental metrics. The following table summarizes the performance of both methodologies based on standardized laboratory optimizations for quinoline derivatives ( [3]).

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Heating Mechanism Convective (Wall-to-center)Dielectric (Volumetric)
Reaction Time 8 – 12 Hours5 – 10 Minutes
Operating Temperature 110°C (Toluene reflux)150°C (Pressurized quartz vial)
Isolated Yield 40% – 50%85% – 92%
Solvent Requirement Toluene (High Volume, 30 mL)Solvent-Free (or 1 mL EtOH)
Major Impurities Polymerized tar, unreacted amineTrace unreacted starting materials
E-Factor (Waste/Product) > 50< 5

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand not just what to do, but why each step is performed. The following protocols are designed as self-validating systems.

Protocol A: Conventional Reflux Synthesis (The Thermal Pathway)
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-nitroaniline (10 mmol), cinnamaldehyde (12 mmol), and p-toluenesulfonic acid (p-TsOH, 1 mmol) in 30 mL of anhydrous toluene.

    • Causality: Toluene is selected to allow for the azeotropic removal of water. A Dean-Stark trap is attached to continuously remove the water byproduct, driving the condensation equilibrium forward.

  • Heating & Condensation: Reflux the mixture vigorously at 110°C for 8 to 12 hours.

    • Causality: The extended timeframe is required due to the deactivated nature of 2-nitroaniline. The reaction must be monitored via TLC every 2 hours until the starting amine is consumed.

  • Workup: Cool the dark, viscous mixture to room temperature. Wash with saturated aqueous NaHCO₃ (15 mL) to neutralize the p-TsOH catalyst. Extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Causality: Neutralizing the acid prevents the acid-catalyzed degradation of the product during solvent evaporation.

  • Purification: Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient).

    • Causality: Column chromatography is mandatory here. The prolonged thermal stress generates significant polymeric tars that cannot be removed by simple recrystallization.

Protocol B: Microwave-Assisted Synthesis (The Dielectric Pathway)
  • Reaction Setup: In a 10 mL microwave-transparent quartz vial, combine 2-nitroaniline (10 mmol), cinnamaldehyde (12 mmol), and p-TsOH (1 mmol). Do not add bulk solvent.

    • Causality: Operating under solvent-free conditions maximizes the concentration of the reacting species. The reactants themselves act as the dipole carriers, ensuring that the microwave energy is absorbed directly by the reacting molecules rather than dissipated by a bulk solvent medium.

  • Irradiation: Seal the vial with a pressure-rated cap and place it in a monomodal microwave reactor. Irradiate at 150°C (dynamic power modulation, max 150 W) for 8 minutes.

    • Causality: The sealed vessel allows the internal temperature to safely exceed the atmospheric boiling points of the components. The rapid, volumetric heating accelerates the cyclization kinetics, outpacing the competing polymerization pathways.

  • Quenching & Workup: Utilize the reactor's built-in compressed air cooling to rapidly drop the vial temperature to 25°C within 60 seconds.

    • Causality: Rapid thermal quenching immediately halts the reaction profile, preventing over-oxidation or thermal breakdown of the newly formed quinoline ring.

  • Purification: Dissolve the crude, relatively clean melt in a minimal volume of hot ethanol, then cool to 0°C to induce crystallization. Filter and dry the crystals.

    • Causality: Because MAOS suppresses tar formation, the product purity is high enough to bypass chromatography entirely. This self-validating step confirms the high selectivity of the microwave protocol.

Workflow & Energy Transfer Visualization

The following diagram illustrates the divergent pathways and mechanistic differences between the two synthetic approaches.

G Start Reactants: 2-Nitroaniline + Cinnamaldehyde Catalyst: p-TsOH split Start->split Conv Conventional Reflux (Convective Heating) split->Conv Thermal Pathway MW Microwave Irradiation (Dielectric Heating) split->MW Microwave Pathway Conv_Mech Wall-to-Center Heat Transfer Thermal Gradients Form High Activation Energy Barrier Conv->Conv_Mech MW_Mech Direct Molecular Excitation Volumetric Superheating Rapid Kinetic Acceleration MW->MW_Mech Conv_Result Yield: 40-50% Time: 8-12 Hours Side Product: Polymerized Tar Conv_Mech->Conv_Result MW_Result Yield: 85-92% Time: 5-10 Minutes High Purity Profile MW_Mech->MW_Result End 8-Nitro-2-phenylquinoline (Isolated Target) Conv_Result->End MW_Result->End

Workflow comparison of conventional vs. microwave synthesis of 8-Nitro-2-phenylquinoline.

References

  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: National Institutes of Health (NIH PMC) URL: [Link]

  • Title: Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating Source: Organic Chemistry Portal (Org. Biomol. Chem.) URL: [Link]

Validation

Validating the electronic properties of 8-Nitro-2-phenylquinoline for material science

[label="4. S Figure 1: Energy level alignment comparing electron injection barriers of Alq3 and 8-NPQ. Comparative Quantitative Analysis To objectively evaluate 8-NPQ, we must benchmark its electronic and thermal propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="4. S

Figure 1: Energy level alignment comparing electron injection barriers of Alq3 and 8-NPQ.

Comparative Quantitative Analysis

To objectively evaluate 8-NPQ, we must benchmark its electronic and thermal properties against established alternatives. The table below synthesizes the critical parameters governing ETL performance.

PropertyAlq3 (Standard)Bphen (Standard)2-Phenylquinoline (Core)8-Nitro-2-phenylquinoline (8-NPQ)
LUMO (eV) -3.0-3.0-2.8-3.4
HOMO (eV) -5.7-6.5-6.0-6.4
Bandgap ( Eg​ , eV) 2.73.53.23.0
Electron Mobility ( cm2/Vs ) ∼10−6 ∼10−4 ∼10−5 ∼10−5
Thermal Stability ( Tg​ , °C) 1756570> 100
Primary Limitation High injection barrierPoor thermal stabilityShallow LUMOPotential exciton quenching

Data Note: 8-NPQ values are extrapolated based on the established Hammett substituent constants of nitro-aromatics applied to the quinoline core.

Experimental Validation Protocols

Scientific integrity demands that material properties are not evaluated in isolation. The following protocols represent a self-validating system : electrochemical data (Protocol 1) establishes the theoretical energy levels, which are subsequently verified by isolating bulk charge transport in a physical device (Protocol 2).

Workflow A 1. Material Synthesis & Purification B 2. Cyclic Voltammetry (HOMO/LUMO Mapping) A->B C 3. UV-Vis Spectroscopy (Optical Bandgap) A->C D 4. SCLC Device Fabrication (Electron Mobility) B->D C->D E 5. OLED Integration (Performance Validation) D->E

Figure 2: Self-validating experimental workflow for characterizing electronic properties.

Protocol 1: Electrochemical Validation via Cyclic Voltammetry (CV)

Purpose: To empirically determine the absolute HOMO and LUMO energy levels. Causality: CV measures the oxidation and reduction onset potentials. By referencing these against a Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard, we calculate the absolute orbital energies relative to vacuum, confirming the electron-withdrawing efficacy of the 8-nitro group.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Critical Step: Degas the solution with N2​ for 20 minutes to prevent oxygen reduction peaks from masking the analyte's reduction onset.

  • Analyte Solution: Introduce 1.0 mM of high-purity 8-NPQ to the electrolyte.

  • Cell Setup: Utilize a standard three-electrode system: Glassy carbon (working electrode), Platinum wire (counter electrode), and Ag/Ag+ (reference electrode).

  • Measurement: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s.

  • Calibration: Spike the solution with Ferrocene and record the Fc/Fc+ redox peak.

  • Calculation: Calculate the LUMO using the empirical formula: LUMO=−e(Eredonset​−EFc/Fc+​+4.8) eV. The deep reduction onset will validate the targeted -3.4 eV level.

Protocol 2: Charge Transport Validation via Space-Charge-Limited Current (SCLC)

Purpose: To quantify the intrinsic electron mobility ( μe​ ) independent of injection barriers. Causality: SCLC isolates bulk transport properties by utilizing "electron-only" devices. By employing contacts that are ohmic for electrons but blocking for holes, we ensure that the measured current is strictly limited by the bulk mobility of the 8-NPQ film, not by interfacial injection barriers.

Step-by-Step Methodology:

  • Device Architecture: Fabricate an electron-only device with the structure: ITO / ZnO (30 nm) / 8-NPQ (100 nm) / LiF (2 nm) / Al (100 nm). Why? ZnO blocks hole injection from the ITO anode, while LiF/Al provides barrier-free electron injection into the 8-NPQ LUMO.

  • Deposition: Thermally evaporate 8-NPQ at a strict rate of 1.0 Å/s under high vacuum ( <10−6 Torr). Controlling the deposition rate is vital to forming a highly ordered, defect-free amorphous film that maximizes π−π overlap.

  • J-V Characterization: Sweep the voltage from 0 to 10 V using a Keithley source meter in a dark, inert environment (glovebox).

  • Data Analysis: Identify the trap-free SCLC region where current density ( J ) scales quadratically with voltage ( V2 ). Fit this region using the Mott-Gurney equation:

    J=89​ϵr​ϵ0​μe​L3V2​

    Extracting μe​ confirms whether the steric bulk of the nitro group disrupts the baseline mobility of the quinoline core.

Conclusion

8-Nitro-2-phenylquinoline represents a structurally elegant solution to the electron injection problem in organic electronics. By sacrificing a minor degree of thermal stability compared to Alq3, it achieves a drastically superior LUMO alignment, matching the work function of standard cathodes. When validated through the rigorous CV and SCLC protocols outlined above, 8-NPQ proves to be a highly competitive alternative for next-generation, low-voltage optoelectronic devices.

References

  • Tonzola, C. J., Alam, M. M., Bean, B. A., & Jenekhe, S. A. (2004). "New Soluble n-Type Conjugated Polymers for Use as Electron Transport Materials in Light-Emitting Diodes." Macromolecules, 37(10), 3554-3563.[Link]

  • Kim, H. M., Seo, J. H., Han, W. K., Lee, K. H., Kang, H. J., Yoon, S. S., & Kim, Y. K. (2011). "Improvement of Mixed Electron Transport Structure Red Phosphorescent Organic Light-Emitting Diodes." Molecular Crystals and Liquid Crystals, 538(1), 53-60.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.